Linoleamide
説明
This compound has been reported in Averrhoa bilimbi and Euglena gracilis with data available.
C18-H33-N-O
Structure
3D Structure
特性
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042098 | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-01-7, 3072-13-7 | |
| Record name | Linoleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linoleamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Linoleamide's Role in Sleep Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Linoleamide, an endogenous fatty acid amide, has been identified as a potential modulator of sleep-wake cycles. Its structural similarity to oleamide, a well-characterized sleep-inducing lipid, has prompted investigations into its own somnogenic properties and underlying mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of this compound's role in sleep regulation, detailing its known biochemical interactions, effects on cellular signaling, and the broader context of fatty acid amides in sleep modulation. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development in this area. While direct research on this compound is somewhat limited, this guide also draws upon the more extensive literature on its close analog, oleamide, to provide a more complete picture of its potential mechanisms, with clear indications of where such inferences are made.
**1. Introduction: The Emerging Role of Fatty Acid Amides in Sleep
Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their diverse biological activities, including their profound influence on the central nervous system. Oleamide (cis-9-octadecenoamide) was the first of these compounds to be isolated from the cerebrospinal fluid of sleep-deprived cats and demonstrated to induce physiological sleep[1]. This discovery paved the way for the investigation of other structurally related fatty acid amides, such as this compound (cis,cis-9,12-octadecadienamide), in the regulation of sleep and wakefulness. These molecules are thought to act as signaling lipids, modulating various neurotransmitter systems to influence behavioral states.
**2. Biosynthesis and Degradation of this compound
The endogenous concentrations of this compound, like other fatty acid amides, are tightly regulated by enzymatic synthesis and degradation. While the precise biosynthetic pathways for this compound are not as extensively characterized as those for anandamide, it is understood that the primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH)[1][2][3].
2.1. Biosynthesis (Proposed)
The biosynthesis of primary fatty acid amides like this compound is not fully elucidated. One proposed pathway involves the amidation of the corresponding fatty acid, linoleic acid.
2.2. Degradation by Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane protein that hydrolyzes this compound into linoleic acid and ammonia, thereby terminating its signaling activity. FAAH is a key regulator of the endocannabinoid system and also metabolizes other bioactive fatty acid amides, including anandamide and oleamide[1][2][3]. Inhibition of FAAH leads to an accumulation of these amides, which has been shown to promote sleep.
**3. Molecular Mechanisms of Action
The sleep-inducing effects of this compound are believed to be mediated through its interaction with several key receptor systems and signaling pathways in the central nervous system. The primary targets are thought to include GABAA receptors, serotonin receptors, and the endocannabinoid system, largely inferred from studies on the closely related oleamide.
3.1. Allosteric Modulation of GABAA Receptors
A significant body of evidence suggests that fatty acid amides like oleamide potentiate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain[4]. They are thought to act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general inhibitory effect on neuronal excitability, which is conducive to sleep. While direct binding data for this compound on GABAA receptors is lacking, its structural similarity to oleamide suggests a similar mechanism of action.
3.2. Interaction with Serotonin Receptors
The serotonergic system plays a complex role in sleep-wake regulation. Studies on oleamide have shown that it can modulate serotonergic neurotransmission[1][5]. However, direct interaction with the 5-HT2A receptor has not been observed for oleamide[5]. The precise nature of this compound's interaction with the various serotonin receptor subtypes and its contribution to sleep regulation remains an area for further investigation.
3.3. Role within the Endocannabinoid System
This compound is structurally related to the endocannabinoid anandamide. However, studies have shown that analogues of anandamide with an oleyl or linoleyl tail exhibit low affinities for both CB1 and CB2 cannabinoid receptors[6]. This suggests that this compound is unlikely to directly activate cannabinoid receptors to induce sleep. Instead, its role within the endocannabinoid system is likely indirect, primarily through its degradation by FAAH. By competing with anandamide for hydrolysis by FAAH, this compound could potentially elevate endogenous anandamide levels, which in turn could promote sleep through CB1 receptor activation. This is often referred to as an "entourage effect".
3.4. Modulation of Intracellular Calcium Signaling
This compound has been demonstrated to induce a concentration-dependent increase in intracellular calcium concentrations ([Ca2+]i) in Madin-Darby canine kidney (MDCK) cells[7][8]. This effect is mediated by the release of calcium from the endoplasmic reticulum followed by capacitative calcium entry[7][8]. The downstream consequences of this calcium signaling in neurons and its direct link to sleep induction are not yet fully understood but represent a potential mechanism of action.
**4. Quantitative Data
Quantitative data on the biological activity of this compound is limited. The following tables summarize the available data and include comparative data for oleamide where relevant.
Table 1: Receptor Binding Affinities and Potency
| Compound | Receptor/Target | Assay Type | Species | Ki (nM) | EC50 (µM) | Reference |
| This compound | CB1 | Binding Assay | - | Low Affinity | - | [6] |
| This compound | CB2 | Binding Assay | - | Low Affinity | - | [6] |
| This compound | Intracellular Ca2+ increase (MDCK cells) | Fura-2 Imaging | Canine | - | 20 | [7][8] |
| Oleamide | 5-HT2A | Binding Assay | Rat | No direct interaction | - | [5] |
Note: "Low Affinity" indicates that the study found the compound to have poor binding but did not provide a specific Ki value.
Signaling Pathways and Experimental Workflows
5.1. Proposed Signaling Pathway for this compound-Induced Sleep
The following diagram illustrates the hypothesized signaling pathways through which this compound may promote sleep, based on current understanding and data from related compounds.
5.2. Experimental Workflow for Investigating this compound's Effects on Sleep
The following diagram outlines a typical experimental workflow for characterizing the sleep-modulating effects of this compound in a rodent model.
Experimental Protocols
6.1. In Vivo Sleep/Wake Recording in Rodents
This protocol is a generalized procedure for assessing the effects of this compound on sleep architecture.
-
Animals: Adult male Wistar rats (250-300g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. A guide cannula for intracerebroventricular (i.c.v.) injection is also implanted.
-
Housing: Animals are individually housed in recording chambers with a 12:12h light/dark cycle and allowed to recover for at least one week.
-
Habituation: Rats are connected to the recording apparatus for at least 48 hours for habituation.
-
Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish normal sleep patterns.
-
Administration: At the beginning of the light or dark phase, this compound (dissolved in a vehicle, e.g., saline with a small percentage of Tween 80) or vehicle alone is administered via i.c.v. injection.
-
Post-Administration Recording: EEG and EMG are continuously recorded for the next 24-48 hours.
-
Data Analysis: Recordings are scored in 30-second epochs for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Sleep parameters such as sleep latency, total sleep time, and the duration and number of episodes of each vigilance state are quantified and statistically compared between treatment groups.
6.2. In Vitro Intracellular Calcium Imaging
This protocol is adapted from the study by Huang and Jan (2001)[7][8].
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown on coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2 µM for 30 minutes at room temperature).
-
Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfusion: Cells are continuously perfused with a physiological salt solution.
-
This compound Application: this compound at various concentrations is applied to the cells via the perfusion system.
-
Data Acquisition: The ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm is recorded over time to measure changes in intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio is used to calculate the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 of this compound.
6.3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This is a generalized fluorometric assay protocol to assess the inhibition of FAAH by this compound.
-
Enzyme Source: Recombinant FAAH or microsomal preparations from brain tissue can be used.
-
Substrate: A fluorogenic substrate for FAAH is used (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Inhibitor: this compound is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
6.4. Quantification of this compound in Brain Tissue by GC-MS
This is a generalized protocol for the quantification of this compound.
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a solvent containing an internal standard (e.g., a deuterated analog of this compound).
-
Lipid Extraction: Lipids are extracted from the homogenate using a method such as the Folch extraction.
-
Solid-Phase Extraction: The lipid extract is purified using solid-phase extraction to isolate the fatty acid amides.
-
Derivatization: The sample is derivatized to increase the volatility of this compound for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The amount of this compound is quantified by comparing its peak area to that of the internal standard.
**7. Discussion and Future Directions
The available evidence strongly suggests that this compound is a bioactive lipid with sleep-modulating properties. Its mechanism of action appears to be multifactorial, likely involving the potentiation of GABAergic inhibition and indirect modulation of the endocannabinoid system through the inhibition of FAAH. The discovery that this compound can also modulate intracellular calcium signaling opens up another avenue for its potential effects on neuronal function and sleep.
However, there are significant gaps in our understanding of this compound's pharmacology. Future research should focus on:
-
Receptor Binding Studies: Determining the binding affinities (Ki values) of this compound for a comprehensive panel of receptors, including various GABAA and serotonin receptor subtypes, is crucial for identifying its direct molecular targets.
-
In Vivo Electrophysiology: Detailed in vivo studies are needed to quantify the effects of this compound on sleep architecture, including dose-response relationships and effects on EEG power spectra.
-
Comparative Studies: Direct comparisons of the sleep-inducing potency and efficacy of this compound with oleamide would provide valuable insights into the structure-activity relationships of this class of lipids.
-
Behavioral Pharmacology: Investigating the effects of this compound on other behaviors, such as anxiety and cognition, would provide a more complete profile of its central nervous system effects.
**8. Conclusion
This compound is an endogenous fatty acid amide with demonstrated sleep-inducing properties. While its precise mechanisms of action are still being elucidated, it likely acts as a positive allosteric modulator of GABAA receptors and influences the endocannabinoid system by inhibiting FAAH. Its ability to modulate intracellular calcium signaling adds another layer of complexity to its biological activity. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for the treatment of sleep disorders. The protocols and data presented in this guide provide a foundation for these future investigations.
References
- 1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of the sleep-inducing lipid oleamide and cannabinoids on the induction of long-term potentiation in the CA1 neurons of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleamide-mediated sleep induction does not depend on perturbation of membrane homeoviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Linoleamide's Effect on Intracellular Calcium Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of linoleamide's effects on intracellular calcium ([Ca2+]) signaling. This compound, an endogenous fatty acid amide, has been identified as a modulator of intracellular calcium homeostasis, a critical second messenger involved in a myriad of cellular processes. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on intracellular calcium signaling as reported in the scientific literature.
| Parameter | Value | Cell Type | Reference |
| EC50 for [Ca2+]i Increase | 20 µM | Madin-Darby Canine Kidney (MDCK) | [1] |
| Concentration Range for [Ca2+]i Increase | 10 - 500 µM | Madin-Darby Canine Kidney (MDCK) | [1] |
| IC50 for SERCA Inhibition | 15-53 µM | COS-1 cells overexpressing SERCA isoforms | [2] |
Table 1: Quantitative data on this compound's effect on intracellular calcium signaling.
Signaling Pathways
This compound elevates intracellular calcium primarily through a mechanism involving the release of calcium from the endoplasmic reticulum (ER) followed by store-operated calcium entry (SOCE). A key characteristic of this pathway is its independence from the canonical inositol 1,4,5-trisphosphate (IP3) signaling cascade.
Proposed Signaling Pathway of this compound
The precise initial molecular target of this compound that triggers calcium release remains an active area of investigation. However, based on current evidence, a plausible signaling pathway is proposed below. This compound is hypothesized to interact with a yet-to-be-fully-characterized receptor or directly with membrane components, leading to the release of Ca2+ from the ER. This initial release is independent of phospholipase C (PLC) activation and subsequent IP3 production[1]. The depletion of ER calcium stores is then sensed by STIM proteins, which in turn activate Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE). Additionally, this compound has been shown to directly inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which would further contribute to the elevation of cytosolic calcium by preventing its reuptake into the ER[2].
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on intracellular calcium signaling.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
Materials:
-
Cultured cells (e.g., MDCK) grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Dimethyl sulfoxide (DMSO)
-
Thapsigargin
-
U73122 (PLC inhibitor)
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
Procedure:
-
Cell Preparation: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For loading, dilute the Fura-2 AM stock solution and the Pluronic F-127 stock solution into HBSS (with Ca2+) to final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly.
-
-
Cell Loading:
-
Wash the cells twice with HBSS (with Ca2+).
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS (with Ca2+) to remove extracellular dye.
-
Incubate the cells for a further 30 minutes in HBSS (with Ca2+) to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS (with Ca2+).
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.
-
-
Experimental Treatments:
-
Establish a stable baseline F340/F380 ratio.
-
To investigate the source of the calcium increase, perform experiments in Ca2+-free HBSS (containing EGTA) to chelate extracellular calcium.
-
To confirm the involvement of ER stores, pretreat cells with thapsigargin (a SERCA pump inhibitor) to deplete ER calcium stores before adding this compound.
-
To test for IP3 pathway involvement, pretreat cells with the PLC inhibitor U73122 before this compound stimulation.
-
Apply this compound at various concentrations to determine the dose-response relationship.
-
SERCA Activity Assay
This protocol describes a common method to measure the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump in cell lysates or microsomal fractions. The assay is based on the coupled-enzyme system where the hydrolysis of ATP by SERCA is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Cell lysates or microsomal fractions containing SERCA
-
Assay buffer (e.g., 50 mM MOPS or HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Calcium chloride (CaCl2)
-
EGTA
-
This compound
-
Thapsigargin or Cyclopiazonic acid (CPA) (as a specific SERCA inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers. The final concentrations in the assay will need to be optimized.
-
Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.
-
Measurement of SERCA Activity:
-
Add the cell lysate or microsomal fraction to the reaction mixture in a cuvette.
-
Initiate the reaction by adding a defined concentration of CaCl2 to achieve a specific free Ca2+ concentration (calculated using a Ca2+-EGTA buffer system).
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
-
-
Inhibition Studies:
-
To determine the specific SERCA activity, measure the ATPase activity in the presence of a specific SERCA inhibitor like thapsigargin or CPA. The difference between the total ATPase activity and the activity in the presence of the inhibitor represents the SERCA-specific activity.
-
To test the effect of this compound, pre-incubate the cell lysate or microsomal fraction with various concentrations of this compound before initiating the reaction with CaCl2.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). Plot the SERCA activity as a function of the free Ca2+ concentration to generate a Ca2+-dependence curve. The IC50 for this compound can be determined by plotting the percentage of inhibition of SERCA activity against the this compound concentration.
Logical Relationships in Calcium Signaling
The mechanism of store-operated calcium entry (SOCE) is a fundamental process that is triggered by the depletion of calcium stores in the endoplasmic reticulum. The following diagram illustrates the logical sequence of events in SOCE.
Conclusion and Future Directions
This compound is a bioactive lipid that significantly elevates intracellular calcium levels through an IP3-independent release of calcium from the endoplasmic reticulum, followed by store-operated calcium entry. Furthermore, this compound inhibits the SERCA pump, contributing to the sustained increase in cytosolic calcium. While the downstream consequences of this calcium signaling are being actively investigated, the initial molecular target of this compound that triggers this cascade remains to be definitively identified. Future research should focus on elucidating the direct binding partner of this compound to fully unravel its mechanism of action. This knowledge will be crucial for understanding the physiological and pathological roles of this compound and for the development of novel therapeutics targeting calcium signaling pathways.
References
A Technical Whitepaper on the Core Mechanism of Action of Linoleamide as a Sleep-Inducing Lipid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleamide is an endogenous fatty acid amide that has been identified as a potent sleep-inducing lipid. Its discovery, alongside its structural analog oleamide, has opened new avenues for understanding the complex biochemical regulation of sleep-wake cycles. This technical guide provides an in-depth exploration of the current scientific understanding of this compound's mechanism of action. It consolidates findings on its interaction with key neurotransmitter systems, its role in intracellular signaling, and its enzymatic regulation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating novel hypnotic agents and the fundamental biology of sleep.
Introduction
The regulation of sleep is a complex process involving a network of brain regions and a diverse array of signaling molecules. Among these are the endogenous fatty acid amides, a class of lipids that have been shown to play a significant role in promoting sleep. This compound, a primary amide of linoleic acid, was identified as a sleep-inducing factor found in the cerebrospinal fluid of sleep-deprived animals.[1][2] Its accumulation during periods of prolonged wakefulness suggests a homeostatic role in sleep regulation.
Understanding the precise molecular mechanisms by which this compound induces sleep is crucial for the development of novel therapeutics for sleep disorders. This whitepaper will delve into the multifaceted mechanisms of action proposed for this compound, drawing from direct evidence and comparative studies with the more extensively researched oleamide. The primary focus will be on its effects on intracellular calcium signaling, its modulation of GABAergic and serotonergic systems, its interaction with the endocannabinoid system, and its impact on gap junction communication.
Biosynthesis and Degradation of this compound
The endogenous levels of this compound are tightly regulated by its biosynthesis and degradation.
2.1 Biosynthesis
Two primary pathways have been proposed for the biosynthesis of primary fatty acid amides like this compound:
-
Direct Amidation: This pathway involves the direct amidation of a fatty acyl-CoA thioester (linoleoyl-CoA) by ammonia, a reaction that can be catalyzed by cytochrome c.
-
N-acylglycine Intermediate Pathway: An alternative route involves the formation of N-linoleoylglycine, which is then oxidatively cleaved by peptidylglycine alpha-amidating monooxygenase (PAM) to yield this compound.
2.2 Degradation
The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) .[3][4] FAAH is an integral membrane protein that hydrolyzes the amide bond of a variety of fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an accumulation of endogenous this compound and other FAAH substrates, which has been shown to have sleep-inducing effects.[3][5] This makes FAAH a significant target for therapeutic intervention in sleep and other neurological disorders.[5][6]
Molecular Mechanisms of Action
The sleep-inducing properties of this compound appear to be mediated through multiple molecular targets and signaling pathways.
Modulation of Intracellular Calcium Signaling
A key cellular effect of this compound is the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that this compound induces a concentration-dependent increase in cytosolic Ca2+ with an EC50 of 20 µM.[3] This increase is a result of two main processes:
-
Internal Calcium Release: this compound triggers the release of Ca2+ from the endoplasmic reticulum. This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway.[3]
-
Capacitative Calcium Entry: The depletion of endoplasmic reticulum Ca2+ stores activates store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+.[3]
The resulting elevation in intracellular calcium can influence a wide range of neuronal processes, including neurotransmitter release and gene expression, which may contribute to the induction of sleep.
References
- 1. Differential effects of the sleep-inducing lipid oleamide and cannabinoids on the induction of long-term potentiation in the CA1 neurons of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Linoleamide on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleamide, a fatty acid amide derived from linoleic acid, is an endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs). This family includes other well-studied neuromodulatory lipids such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). While research on this compound's specific effects on neuronal cells is still emerging, the activities of its structural analogs provide a strong framework for understanding its potential mechanisms of action and therapeutic implications. This technical guide summarizes the current understanding of how NAEs, with a focus on this compound's potential roles, impact neuronal cells in vitro, providing detailed experimental protocols and outlining key signaling pathways.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in neuronal cells, this section presents data for structurally related N-acylethanolamines to provide a comparative context for potential bioactivity.
Table 1: Cannabinoid Receptor Binding Affinities of N-Acylethanolamines and Related Compounds
| Compound | Receptor | Species | Cell/Tissue Type | Ki (nM) | Citation(s) |
| Anandamide (AEA) | CB1 | Human | Transfected Cells | 239.2 ± s.e. | [1] |
| Anandamide (AEA) | CB1 | Rat | Brain Membranes | 87.7 ± s.e. | [1] |
| Anandamide (AEA) | CB2 | Human | Transfected Cells | 439.5 ± s.e. | [1] |
| Oleamide (ODA) | CB1 | Rat | Brain Membranes | 1140 | [2] |
| Oleamide (ODA) | CB1 | Human | Transfected Cells | 8130 | [2] |
| Linoleyl-based AEA analog | CB1/CB2 | - | - | Low Affinity | [3] |
| SR141716A (CB1 Antagonist) | CB1 | Human | Transfected Cells | 1.98 ± 0.13 | [4] |
| WIN 55,212-2 (Agonist) | CB1 | Human | Transfected Cells | 16.7 | [1] |
Note: A study on anandamide analogues indicated that replacing the arachidonyl tail with a linoleyl group results in low affinities for both CB1 and CB2 receptors.[3]
Table 2: Effects of N-Acylethanolamines on Neuronal Cell Viability and Function
| Compound | Assay | Cell Type | Effect | Concentration/Value | Citation(s) |
| Anandamide (AEA) | Cell Viability | Human Hepatocellular Carcinoma | Anti-proliferative | IC50: 0.11 µM | [5] |
| Anandamide (AEA) | High-Voltage-Activated Ca2+ Current | Rat Trigeminal Ganglion Neurons | Inhibition | IC50: 0.92 µM | [6] |
| Anandamide (AEA) | Cell Death | Rat Cortical Neurons & Cerebellar Granule Cells | Dose-dependent cell death | - | [7] |
| Palmitoylethanolamide (PEA) | Cell Viability (MTT Assay) | SH-SY5Y Neuronal Cells | No significant mortality | 1, 3, and 10 µM | [8] |
| Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA) | Cell Survival (Hypoxia) | Cultured Cortical Neurons | Neuroprotective | 10, 20, and 40 µM | [9][10] |
| Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA) | Apoptosis (with IFNβ) | SH-SY5Y Neuroblastoma Cells | Increased apoptosis | 3 µM | [11][12] |
Key Signaling Pathways
This compound and related NAEs are thought to exert their effects on neuronal cells primarily through three interconnected signaling pathways: the endocannabinoid system, PPARα activation, and modulation of intracellular calcium levels.
Cannabinoid Receptor Signaling
Anandamide, a close structural analog of this compound, is a well-known agonist of the cannabinoid receptors CB1 and CB2.[4] While this compound itself appears to have low affinity for these receptors, understanding this pathway is crucial for contextualizing the broader activities of NAEs.[3] CB1 receptors are highly expressed in the central nervous system and their activation typically leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.[4][13]
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide-induced cell death in primary neuronal cultures: role of calpain and caspase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleoylethanolamide and Palmitoylethanolamide Protect Cultured Cortical Neurons Against Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleoylethanolamide and Palmitoylethanolamide Protect Cultured Cortical Neurons Against Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oleoylethanolamide and Palmitoylethanolamide Enhance IFNβ-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Linoleamide's Potential Role in Neuroinflammation: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Emerging evidence suggests that endogenous fatty acid amides play a significant role in modulating inflammatory processes within the central nervous system (CNS). While direct research on linoleamide is nascent, its structural similarity to other well-characterized N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), points to a strong potential for its involvement in the resolution of neuroinflammation. This technical guide synthesizes the current understanding of related fatty acid amides to build a cogent hypothesis for the mechanisms of action of this compound. We will explore its potential interactions with key cellular players like microglia and astrocytes, its likely signaling pathways including PPAR-α activation and FAAH inhibition, and provide detailed experimental protocols for its investigation.
Introduction to Neuroinflammation and Fatty Acid Amides
Neuroinflammation is the inflammatory response within the brain or spinal cord. It is mediated by the activation of glial cells—primarily microglia and astrocytes—which release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and is a hallmark of diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[3]
Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their roles in neuromodulation and inflammation. This compound (cis-9,cis-12-octadecadienamide) is the amide of linoleic acid, an essential omega-6 fatty acid. While its direct functions in the CNS are still under investigation, its precursor, α-linolenic acid (ALA), has been shown to mitigate microglia-mediated neuroinflammation by suppressing the NF-κB/NLRP3 pathway.[4] This suggests a plausible anti-inflammatory role for its derivatives. This guide will extrapolate from the known functions of structurally similar and extensively studied fatty acid amides to outline the potential therapeutic avenues for this compound in neuroinflammatory conditions.
Proposed Mechanisms of Action for this compound
The anti-inflammatory effects of this compound are likely mediated through a multi-target mechanism, primarily involving the activation of nuclear receptors and the modulation of endocannabinoid-metabolizing enzymes.
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism
A primary hypothesized mechanism for this compound is the activation of PPAR-α. PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation.[5][6] Its activation generally leads to the transcriptional repression of pro-inflammatory genes.
-
Evidence from Analogs: Oleoylethanolamide (OEA), a structural analog of this compound, is a potent PPAR-α agonist.[5][7] Activation of PPAR-α by OEA has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is highly probable that this compound shares this ability to bind and activate PPAR-α, thereby downregulating inflammatory cascades in glial cells.
Modulation of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines.[9][10] Inhibition of FAAH leads to an increase in the endogenous levels of these anti-inflammatory lipids, prolonging their signaling.
-
Substrate Potential: this compound itself is a substrate for FAAH. By providing an alternative substrate, or potentially through direct inhibition, this compound could reduce the degradation of other key anti-inflammatory amides like anandamide and PEA. Pharmacological inhibition of FAAH has been shown to produce analgesic and anti-inflammatory effects in various preclinical models.[10][11][12]
Cellular Targets of this compound in the CNS
The neuroinflammatory response is orchestrated by glial cells. This compound's potential lies in its ability to modulate the activity of these cells, shifting them from a pro-inflammatory to a neuroprotective state.
Microglia: From Pro-inflammatory (M1) to Anti-inflammatory (M2) Phenotype
Microglia are the resident immune cells of the CNS. In response to injury or pathogens, they can adopt a classically activated, pro-inflammatory (M1) phenotype, releasing cytotoxic factors. Alternatively, they can polarize to an anti-inflammatory (M2) phenotype, which is involved in tissue repair and resolution of inflammation.[13][14]
-
Hypothesized Effect: Based on studies with PEA, this compound is expected to suppress the M1 polarization of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS).[15][16] This would involve reducing the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), while potentially increasing the expression of M2 markers like Arginase-1 (Arg1) and the anti-inflammatory cytokine IL-10.[15][17]
Astrocytes: Suppressing Reactive Astrogliosis
Astrocytes are crucial for maintaining brain homeostasis. During neuroinflammation, they become "reactive," a state characterized by hypertrophy and the production of inflammatory mediators, which can be detrimental to neurons.[3][18][19]
-
Hypothesized Effect: PEA has been shown to blunt the activation of astrocytes induced by amyloid-β, thereby improving neuronal survival.[20] It is plausible that this compound could exert similar effects, reducing the expression of glial fibrillary acidic protein (GFAP)—a marker of reactive astrogliosis—and curbing the release of inflammatory molecules from activated astrocytes.
Quantitative Data on the Effects of this compound Analogs
While direct quantitative data for this compound is scarce, the following tables summarize the effects of its analogs, OEA and PEA, on key inflammatory markers. This data provides a benchmark for the expected potency and efficacy of this compound.
Table 1: Effect of Oleoylethanolamide (OEA) on Inflammatory Cytokines
| Parameter | Experimental Model | OEA Concentration | Result | Reference |
|---|---|---|---|---|
| TNF-α | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels | [8] |
| TNF-α | Obese Human Subjects | 250 mg/day | Significant decrease in serum levels (Mean Δ: -2.24 pg/mL) | [21] |
| IL-6 | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels | [8] |
| IL-6 | Obese Human Subjects | 250 mg/day | Significant decrease in serum levels (Mean Δ: -0.52 pg/mL) | [21] |
| IL-1β | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels |[8] |
Table 2: Effect of Palmitoylethanolamide (PEA) on Microglial Polarization Markers
| Parameter | Experimental Model | PEA Concentration | Result | Reference |
|---|---|---|---|---|
| iNOS (M1 marker) | LPS-stimulated N9 microglia | 100 µM | Significant reduction in protein expression | [15][17] |
| Arg1 (M2 marker) | LPS-stimulated N9 microglia | 100 µM | Restored expression to control levels | [15][17] |
| TNF-α release | LPS-stimulated N9 microglia | 100 µM | Significant reduction in culture medium | [15] |
| pro-IL-1β | LPS-stimulated N9 microglia | 100 µM | Significant reduction in cellular protein content | [15] |
| NO release | LPS-stimulated primary microglia | 10 µM | Significant reduction |[22] |
Visualizing the Pathways and Protocols
Signaling Pathways
References
- 1. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Astroglial activation: Current concepts and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-linolenic acid mitigates microglia-mediated neuroinflammation of schizophrenia in mice by suppressing the NF-κB/NLRP3 pathway via binding GPR120-β-arrestin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of oleoylethanolamide, an endogenous PPAR-α agonist, on risk factors for NAFLD: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Differential Cytokine-Induced Responses of Polarized Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of MRP8, LPS, and lenalidomide on the expressions of TNF-α , brain-enriched, and inflammation-related microRNAs in the primary astrocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astrocytes, but not microglia, are activated in oxaliplatin and bortezomib-induced peripheral neuropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palmitoylethanolamide Blunts Amyloid-β42-Induced Astrocyte Activation and Improves Neuronal Survival in Primary Mouse Cortical Astrocyte-Neuron Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]
The Genetic Blueprint of Linoleamide: A Technical Guide to its Biosynthesis and Signaling
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the genetic and molecular underpinnings of Linoleamide, a primary fatty acid amide with significant biological activity. This document outlines the current understanding of its biosynthetic pathways, the enzymes involved, and its downstream signaling effects, providing a framework for future research and therapeutic development.
Introduction
This compound (9Z,12Z-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of primary fatty acid amides (PFAMs). These simple lipid molecules have emerged as important signaling molecules in various physiological processes. Understanding the genetic basis of this compound production and its mode of action is crucial for elucidating its role in health and disease and for harnessing its therapeutic potential. This guide provides an in-depth overview of the key genes and enzymes involved in this compound biosynthesis and degradation, detailed experimental protocols for their study, and an exploration of its signaling pathways.
Genetic Basis of this compound Production
The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes. The primary precursor, linoleic acid, is an essential fatty acid that is converted to its amide derivative through distinct enzymatic pathways.
Biosynthetic Pathways
Two primary pathways have been proposed for the biosynthesis of this compound and other PFAMs:
-
Cytochrome c-mediated Amidation: This pathway involves the direct amidation of an activated fatty acid intermediate, linoleoyl-CoA, catalyzed by cytochrome c. This reaction utilizes ammonia as the nitrogen source.[1]
-
Peptidylglycine alpha-amidating monooxygenase (PAM)-mediated Cleavage: In this alternative pathway, linoleoyl-glycine, formed by the conjugation of linoleic acid and glycine, is cleaved by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) to produce this compound and glyoxylate.[1]
The relative contribution of each pathway to the overall this compound production may vary depending on the cell type and physiological conditions.
Key Genes and Enzymes
Several key genes and their corresponding enzymes are implicated in the biosynthesis and degradation of this compound.
| Enzyme | Gene Name (Human) | Function |
| Biosynthesis | ||
| Cytochrome c | CYCS | Catalyzes the direct amidation of linoleoyl-CoA to form this compound.[1] |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | PAM | Cleaves linoleoyl-glycine to produce this compound.[1] |
| Fatty Acid CoA Ligase (FACL) | ACSL (family) | Activates linoleic acid to linoleoyl-CoA, a key intermediate for both biosynthetic pathways. |
| Degradation | ||
| Fatty Acid Amide Hydrolase (FAAH) | FAAH | The primary enzyme responsible for the hydrolysis and inactivation of this compound and other fatty acid amides. |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.
a. Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell pellets in a mixture of chloroform:methanol (2:1, v/v).
-
Add an internal standard (e.g., deuterated this compound) for accurate quantification.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) to separate this compound from other lipids.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Parent Ion (Q1): m/z corresponding to the [M+H]+ of this compound.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount of this compound in the sample.[2]
In Vitro Cytochrome c-mediated this compound Synthesis Assay
This assay measures the ability of cytochrome c to synthesize this compound from linoleoyl-CoA and ammonia.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:
-
Cytochrome c (from bovine heart)
-
Linoleoyl-CoA
-
Ammonium chloride (as the ammonia source)
-
Hydrogen peroxide (as a co-substrate)[3]
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol) and extract the lipids as described in the LC-MS protocol.
-
Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of this compound produced.
Peptidylglycine alpha-amidating monooxygenase (PAM) Activity Assay
This protocol determines the activity of PAM using a synthetic substrate.
-
Substrate: Use a synthetic peptide substrate containing a C-terminal glycine, which upon amidation by PAM, generates a detectable product. For this compound biosynthesis, the substrate would be linoleoyl-glycine.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM MES, pH 6.0) containing:
-
Purified or recombinant PAM enzyme
-
Linoleoyl-glycine substrate
-
Cofactors: Ascorbic acid and copper sulfate
-
-
Incubation: Incubate the reaction at 37°C.
-
Detection: The product (this compound) can be quantified using HPLC or LC-MS/MS. The kinetic parameters (Km and Vmax) of PAM for linoleoyl-glycine can be determined by varying the substrate concentration.[4]
Signaling Pathways of this compound
While the signaling pathways of many fatty acid amides are still under investigation, emerging evidence suggests that this compound exerts its effects through specific cellular targets.
Intracellular Calcium Mobilization
Studies have shown that this compound can induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[5] This suggests that this compound may interact with cell surface receptors or intracellular channels to trigger the release of calcium from internal stores, such as the endoplasmic reticulum.
Potential G Protein-Coupled Receptor (GPCR) Activation
The rapid nature of the calcium response suggests the involvement of a G protein-coupled receptor (GPCR). Many orphan GPCRs (receptors with no known endogenous ligand) are potential candidates for this compound. Screening assays, such as the β-arrestin recruitment assay, can be employed to identify the specific GPCR that binds to and is activated by this compound.[6][7][8]
Crosstalk with other Signaling Pathways
The increase in intracellular calcium can trigger a cascade of downstream signaling events, potentially involving other second messengers like cyclic AMP (cAMP). The interplay between calcium and cAMP signaling pathways is complex and can lead to diverse cellular responses. Further research is needed to determine if this compound modulates cAMP levels and the activity of cAMP-dependent protein kinase (PKA).
Visualizations
Conclusion
The genetic basis of this compound production is a burgeoning field of research with significant implications for understanding its physiological roles and therapeutic potential. The identification of key biosynthetic and degradative enzymes, such as cytochrome c, PAM, and FAAH, provides crucial targets for further investigation. Detailed experimental protocols outlined in this guide will facilitate standardized and reproducible research in this area. Future studies focusing on the de-orphanization of this compound's receptor and the complete elucidation of its downstream signaling pathways will be instrumental in unlocking the full therapeutic promise of this intriguing lipid molecule.
References
- 1. Translational Control of Cytochrome c by RNA-Binding Proteins TIA-1 and HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleoyl coenzyme A triggers peroxygenase activity in cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and purification of high-purity Linoleamide for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleamide ((9Z,12Z)-octadeca-9,12-dienamide) is the primary amide derivative of linoleic acid, an essential omega-6 fatty acid. As a member of the fatty acid amide family, this compound is structurally related to endogenous signaling lipids, including the endocannabinoid anandamide. This relationship suggests its potential involvement in various physiological processes, making high-purity this compound a valuable tool for research in pharmacology, neurobiology, and inflammation. These application notes provide detailed protocols for the synthesis, purification, and a potential research application of high-purity this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₃NO |
| Molecular Weight | 279.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approx. 91-93 °C |
| Solubility | Soluble in ethanol, acetone, chloroform; Insoluble in water |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.25-5.45 (m, 4H, olefinic), 2.77 (t, J=6.4 Hz, 2H, C11-H), 2.22 (t, J=7.6 Hz, 2H, C2-H), 2.05 (q, J=6.8 Hz, 4H, C8-H, C14-H), 1.63 (quint, J=7.6 Hz, 2H, C3-H), 1.25-1.40 (m, 14H, methylene chain), 0.89 (t, J=6.8 Hz, 3H, C18-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8 (C1), 130.2, 130.0, 128.0, 127.9 (olefinic), 36.6 (C2), 31.5, 29.7, 29.6, 29.4, 29.3, 29.2, 27.2, 25.6, 22.6, 14.1 (C18) |
| Mass Spectrometry (ESI+) | m/z 280.26 [M+H]⁺, 302.24 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound from Linoleic Acid
This protocol describes a two-step synthesis of this compound from linoleic acid via an acyl chloride intermediate.
Step 1: Synthesis of Linoleoyl Chloride
-
Materials:
-
Linoleic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve linoleic acid in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude linoleoyl chloride is a yellow to brown oil and is used immediately in the next step without further purification.
-
Step 2: Amidation of Linoleoyl Chloride
-
Materials:
-
Crude linoleoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (excess)
-
Dichloromethane (DCM)
-
Separatory funnel, beaker, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude linoleoyl chloride in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound will form.
-
Stir the reaction vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
Protocol 2: Purification of this compound
Method A: Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol, acetone, or acetonitrile
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper.
-
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to obtain high-purity this compound.
-
Method B: Silica Gel Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane, Ethyl acetate
-
Chromatography column, collection tubes.
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40%).
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of high-purity this compound.
Application: Investigating the Role of this compound in Macrophage Polarization
Fatty acid amides can modulate inflammatory responses. This protocol outlines an in vitro assay to assess the effect of high-purity this compound on macrophage polarization, a key process in the inflammatory response.
Signaling Pathway: Putative Modulation of Endocannabinoid Signaling
This compound, as a fatty acid amide, may interact with components of the endocannabinoid system. For instance, some related lipids have shown partial agonism at the CB1 receptor.[1][2][3] This interaction could lead to downstream signaling events that influence cellular processes like inflammation.
References
- 1. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Linoleamide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linoleamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in plasma samples for various research applications.
Introduction
This compound is a primary fatty acid amide that has garnered significant interest due to its diverse physiological roles, including its potential involvement in signaling pathways related to sleep, pain, and inflammation. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological functions and its potential as a biomarker. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a powerful analytical technique for sensitive and specific bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
LC vials and caps
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare a working internal standard solution of this compound-d4 at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an LC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 282.3 | 265.3 (Quantifier) | 15 |
| 282.3 | 72.1 (Qualifier) | 25 | |
| This compound-d4 | 286.3 | 269.3 | 15 |
Note: The MRM transitions and collision energies provided are typical starting points and should be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated for linearity, precision, accuracy, and recovery. The results of these validation parameters are summarized in the tables below.
Table 3: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 300 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| This compound | > 80 | > 80 | > 80 |
Visualizations
References
Application Note: Development of a Sensitive Immunoassay for Linoleamide Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Linoleamide (cis-9,12-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of lipid signaling molecules known as oleamides. These molecules are involved in various physiological processes, including the regulation of sleep, pain, and inflammation. Their mechanism of action is often linked to the endocannabinoid system, where they can modulate the activity of cannabinoid receptors CB1 and CB2. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting these pathways. While methods like GC/MS and LC-MS exist for detecting fatty acid amides, a sensitive immunoassay offers a high-throughput and cost-effective alternative for routine analysis.[1][2]
This document provides a detailed protocol for the development of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
Principle of the Assay
The detection of small molecules like this compound, which cannot be simultaneously bound by two antibodies, is ideally achieved through a competitive immunoassay format.[3][4][5] The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-Linoleamide antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by adding a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.
Experimental Protocols
Preparation of Immunogen: this compound-BSA Conjugate
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to elicit a robust immune response.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound: Dissolve 10 mg of this compound and 5 mg of NHS in 1 mL of dry DMF. Add 8 mg of DCC to the solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form an NHS-ester of this compound.
-
Centrifuge the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Conjugation to BSA: Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).
-
Slowly add the supernatant containing the activated this compound-NHS ester to the BSA solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Dialyze the conjugate solution against PBS (1L) for 48 hours at 4°C, with at least four changes of the buffer to remove unconjugated this compound and by-products.
-
Determine the protein concentration and store the this compound-BSA conjugate at -20°C.
Production of Anti-Linoleamide Polyclonal Antibodies
Protocol:
-
Immunization: Emulsify the this compound-BSA conjugate with an equal volume of Freund's Complete Adjuvant (for the primary immunization) to a final concentration of 1 mg/mL.
-
Inject two rabbits with 0.5 mL of the emulsion at multiple subcutaneous sites.
-
Administer booster injections every 3-4 weeks using the conjugate emulsified with Freund's Incomplete Adjuvant.
-
Titer Monitoring: Collect test bleeds 10 days after each booster injection. Determine the antibody titer using an indirect ELISA with plates coated with this compound-BSA.
-
Antibody Purification: Once a high titer is achieved (typically after 3-4 boosters), collect the final bleed. Purify the IgG fraction from the serum using a Protein A affinity chromatography column according to the manufacturer's protocol.[6]
-
Assess the purity and concentration of the purified antibody. Store at -20°C or -80°C.
Competitive ELISA Protocol
Materials:
-
Purified anti-Linoleamide antibody
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate (prepared similarly to the immunogen)
-
96-well high-binding microplates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% BSA)
-
Sample/Standard Diluent (e.g., PBST with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
Protocol:
-
Antibody Coating: Dilute the purified anti-Linoleamide antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[7]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard (e.g., from 100 ng/mL to 0.1 ng/mL) and prepare test samples in Sample Diluent.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of a pre-titered optimal dilution of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.[3]
-
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
Quantitative data should be analyzed using a four-parameter logistic (4-PL) curve fit. The concentration of this compound in samples is inversely proportional to the signal obtained.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Assay Format | Competitive ELISA |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Assay Range (Working Range) | 1.5 - 80 ng/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 12% |
| Antibody Type | Rabbit Polyclonal |
Table 2: Cross-Reactivity Profile
| Compound | Structure | Cross-Reactivity (%) |
| This compound | C18:2, amide | 100 |
| Oleamide | C18:1, amide | 45.2 |
| Stearamide | C18:0, amide | 8.5 |
| Palmitamide | C16:0, amide | 2.1 |
| Anandamide (AEA) | C20:4, ethanolamide | < 0.5 |
| Linoleic Acid | C18:2, carboxylic acid | < 0.1 |
Table 3: Spike-and-Recovery Analysis in Human Plasma
| Spiked this compound (ng/mL) | Measured (ng/mL) | Recovery (%) |
| 5.0 | 4.85 | 97.0 |
| 20.0 | 21.10 | 105.5 |
| 50.0 | 47.90 | 95.8 |
| Average Recovery | 99.4 |
Visualization of Workflows and Pathways
Experimental Workflow
The development process for the this compound competitive ELISA follows a logical sequence from antigen preparation to final assay validation.
Caption: Workflow for this compound competitive ELISA development.
This compound Signaling Pathway
This compound, like other fatty acid amides, is believed to interact with the endocannabinoid system. It can act as a ligand for cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase and modulation of downstream kinase cascades.[8][9][10]
References
- 1. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Production and purification of recombinant monoclonal antibodies from human cells based on a primary sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with Linoleamide
Disclaimer: No established and validated protocols for the in vivo administration of linoleamide in rodents were identified in the currently available scientific literature. The following application notes and protocols are based on methodologies used for the structurally similar fatty acid amide, oleamide, and general principles for administering lipophilic compounds to rodents. Researchers should treat this as a starting point and conduct thorough pilot studies, including dose-range finding and vehicle safety assessments, before commencing full-scale experiments.
Introduction
This compound is a fatty acid amide derived from linoleic acid. Fatty acid amides are a class of lipid signaling molecules with diverse biological activities. A well-studied analogue, oleamide, has demonstrated sedative, hypnotic, and antidepressant-like effects in rodents.[1][2] Given the structural similarity, it is plausible that this compound may exert biological effects in vivo; however, its administration requires careful consideration of its physicochemical properties, particularly its expected low aqueous solubility.
These notes provide a generalized framework for researchers to develop a specific administration protocol for this compound in rodent models.
Physicochemical Properties and Vehicle Selection
This compound is predicted to be a lipophilic compound with poor water solubility. Therefore, an appropriate vehicle is necessary to ensure a uniform and stable suspension or solution for administration.
Recommended Vehicles for Lipophilic Compounds:
-
Aqueous Suspensions:
-
Methylcellulose: A 0.2% to 1% (w/v) solution of methylcellulose in sterile water or saline can create a stable suspension for oral administration.[3]
-
Tween 80/Saline: A solution of 5-10% Tween 80 in sterile saline can be used to emulsify lipophilic compounds for intraperitoneal (i.p.) injection. The concentration of Tween 80 should be kept to a minimum to avoid potential toxicity.
-
Carboxymethylcellulose (CMC): A 0.5% to 2% (w/v) solution of CMC in sterile water is another common suspending agent.
-
-
Oil-based Vehicles:
-
Corn oil, sesame oil, or peanut oil: These can be used as vehicles for subcutaneous (s.c.) or oral administration. It is crucial to ensure the sterility of the oil and the stability of the compound within it.
-
Vehicle Preparation (Example: 0.5% Methylcellulose):
-
Heat a volume of sterile water (e.g., 50 mL) to 60-70°C.
-
Slowly add the methylcellulose powder (e.g., 0.5 g for a 0.5% solution in 100 mL) while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Store at 4°C.
Experimental Protocols
The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and the properties of the vehicle.
Oral Gavage (p.o.) Administration
This is a common route for non-invasive, repeated dosing.
Materials:
-
This compound
-
Selected vehicle (e.g., 0.2% methylcellulose)[3]
-
Rodent oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Preparation of Dosing Formulation:
-
Weigh the required amount of this compound.
-
Add it to the appropriate volume of the chosen vehicle (e.g., 0.2% methylcellulose).
-
Vortex vigorously and/or sonicate until a uniform suspension is achieved. Prepare fresh daily if stability is not confirmed.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse or rat.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Attach the filled syringe to the gavage needle.
-
Carefully insert the needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound suspension. The volume should typically not exceed 10 mL/kg for mice.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (i.p.) Injection
This route allows for rapid absorption into the systemic circulation.
Materials:
-
This compound
-
Selected vehicle (e.g., 10% Tween 80 in sterile saline)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Vortex mixer and/or sonicator
Protocol:
-
Preparation of Dosing Formulation:
-
Prepare the this compound formulation as described for oral gavage, ensuring sterility.
-
-
Animal Handling and Dosing:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the solution slowly. The volume should typically not exceed 10 mL/kg for mice.
-
Withdraw the needle and monitor the animal.
-
Quantitative Data and Dose Considerations
As there is no specific data for this compound, the following table summarizes dosages and administration routes from in vivo rodent studies of the related compound, oleamide . This information should be used as a guide for designing initial dose-range finding studies for this compound.
| Compound | Species | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Oleamide | Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Not specified | Reduced novelty-induced behaviors, antidepressant-like effects | [1] |
| Oleamide | Mouse | Intraperitoneal (i.p.) | 43.7 - 700 mg/kg | Not specified | Sedative and hypnotic effects | [2] |
| Oleamide | Rat | Oral (p.o.) | 0.5, 2, 10 mg/kg | 0.2% Methylcellulose | Antiepileptic and neuroprotective effects | [3] |
| Oleamide | Rat | Intravenous (i.v.) | 10⁻⁷ - 10⁻⁵ M | Not specified | Dose-dependent decrease in blood pressure | [4] |
Recommendations for this compound Dose-Range Finding:
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Include a vehicle-only control group to account for any effects of the administration procedure or the vehicle itself.
-
Observe animals closely for clinical signs of toxicity or behavioral changes.
-
The effective dose of this compound may differ significantly from that of oleamide.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using a novel compound like this compound.
References
- 1. Neuropharmacological effects of oleamide in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the sedative and hypnotic effects of oleamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic and Neuroprotective Effects of Oleamide in Rat Striatum on Kainate-Induced Behavioral Seizure and Excitotoxic Damage via Calpain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Oleamide on the Vasomotor Responses in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linoleamide in Studying Calcium Channel Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research: As of the latest literature review, there is a notable lack of direct evidence and detailed studies on the specific application of Linoleamide in the functional study of voltage-gated calcium channels (CaV). The primary characterized effect of this compound on calcium signaling pertains to its ability to modulate intracellular calcium levels through mechanisms independent of voltage-gated channel activity. The following application notes and protocols are based on the documented effects of this compound on intracellular calcium mobilization.
I. Introduction
This compound is an endogenous fatty acid amide that has been identified as a sleep-inducing lipid.[1][2] Beyond its effects on sleep, this compound has been shown to be a modulator of intracellular calcium ([Ca²⁺]i) signaling.[1][2] Its primary mechanism of action in this context involves the release of Ca²⁺ from intracellular stores, specifically the endoplasmic reticulum (ER), and the subsequent activation of capacitative calcium entry, also known as store-operated calcium entry (SOCE).[1][2][3][4][5] This activity is notably independent of the inositol 1,4,5-trisphosphate (IP₃) pathway.[1][2]
These characteristics make this compound a useful tool for researchers studying:
-
IP₃-independent mechanisms of intracellular Ca²⁺ release.
-
The process of capacitative calcium entry (SOCE).
-
The regulation of intracellular Ca²⁺ homeostasis in various cell types.
II. Mechanism of Action
This compound induces a biphasic increase in cytosolic Ca²⁺ concentration.[1] The initial phase consists of a slow rise in [Ca²⁺]i resulting from the release of Ca²⁺ from the endoplasmic reticulum. This is followed by a persistent phase, which is maintained by the influx of extracellular Ca²⁺ through store-operated calcium channels in the plasma membrane.[1] This process is initiated by the depletion of ER Ca²⁺ stores, which then signals the opening of the plasma membrane channels.[3][4][5]
III. Quantitative Data
The following table summarizes the quantitative data on the effect of this compound on intracellular Ca²⁺ concentration in Madin Darby canine kidney (MDCK) tubular cells.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 20 µM | MDCK | [1] |
| Concentration Range | 10 - 500 µM | MDCK | [1] |
IV. Experimental Protocols
A. Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[6][7][8][9]
1. Materials:
-
Madin Darby canine kidney (MDCK) cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid dye solubilization)
-
HEPES-buffered saline solution (HBSS) or other physiological salt solution
-
This compound stock solution
-
Thapsigargin (optional, as a positive control for ER store depletion)
-
U73122 (optional, as a negative control for IP₃-mediated release)
-
Fluorescence imaging system capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
2. Cell Preparation:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 70-90%).
-
On the day of the experiment, allow the cells to equilibrate to room temperature.
3. Fura-2 AM Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[8][10]
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. If using, add Pluronic F-127 to the loading buffer to a final concentration of ~0.02%.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 15-30 minutes at room temperature in the dark before starting the experiment.
4. Calcium Measurement:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence imaging system.
-
Continuously perfuse the cells with HBSS.
-
Record the baseline fluorescence ratio (F340/F380) for a stable period.
-
Apply this compound at the desired concentration (e.g., 100 µM) to the cells through the perfusion system.
-
Record the change in the F340/F380 ratio over time to monitor the increase in intracellular Ca²⁺.
-
To confirm the source of the calcium increase, the experiment can be repeated in a Ca²⁺-free HBSS to observe the initial release from intracellular stores, followed by the re-introduction of extracellular Ca²⁺ to measure capacitative entry.[1]
V. Contextual Information: Related Lipids and Voltage-Gated Calcium Channels
While direct evidence for this compound's effect on voltage-gated calcium channels is lacking, studies on structurally related endogenous lipids, such as lipoamino acids and anandamide, have demonstrated their interaction with these channels. This information is provided for contextual purposes and should not be directly extrapolated to this compound without further experimental validation.
-
Lipoamino Acids: Certain lipoamino acids have been shown to be potent inhibitors of T-type (CaV3) calcium channels. For instance, N-arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH) inhibits CaV3.2 channels with an EC₅₀ of approximately 200 nM. This inhibition is voltage-dependent and involves a significant shift in the steady-state inactivation of the channel. In contrast, these compounds have weak effects on high-voltage-activated (HVA) CaV1.2 and CaV2.2 channels.
-
Anandamide: The endocannabinoid anandamide has been reported to directly inhibit T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) in a manner independent of cannabinoid receptors. This inhibition is also voltage-dependent, with anandamide preferentially binding to and stabilizing the inactivated state of the channels.
These findings highlight that the broader class of endogenous lipids to which this compound belongs can interact with and modulate the function of voltage-gated calcium channels. Future research is warranted to investigate whether this compound shares these properties.
References
- 1. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 9. hellobio.com [hellobio.com]
- 10. ionoptix.com [ionoptix.com]
Application Notes and Protocols for Dissolving Linoleamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleamide (9Z,12Z-octadecadienamide) is an endogenous fatty acid amide that has garnered significant interest within the scientific community for its potential role in various physiological processes. As a primary fatty acid amide, its biological functions are thought to be mediated through various cellular signaling pathways, making it a molecule of interest for in vitro investigation. Accurate and reproducible in vitro studies hinge on the correct preparation of this compound solutions. This document provides a detailed protocol for the dissolution of this compound for use in a range of in vitro assays, ensuring optimal solubility and minimizing potential artifacts from solvents.
Data Presentation: Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous cell culture media for in vitro experiments.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | --INVALID-LINK-- |
| Ethanol | ~22 mg/mL | --INVALID-LINK-- |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.05 mg/mL (50 µg/mL) | --INVALID-LINK-- |
Note: Due to its low solubility and stability in aqueous solutions, it is not recommended to store aqueous solutions of this compound for more than one day.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be used for serial dilutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials or vials protected from light
-
Sterile, positive displacement pipette or a dedicated set of pipettes for organic solvents
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood or a biological safety cabinet), accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution (Molecular Weight of this compound = 281.48 g/mol ), weigh out 2.815 mg of this compound.
-
Solvent Addition: Transfer the weighed this compound to a sterile amber glass vial. Using a positive displacement pipette, add the calculated volume of anhydrous DMSO or 200-proof ethanol to achieve the desired stock concentration. For a 10 mM stock from 2.815 mg, add 1 mL of solvent.
-
Dissolution: Tightly cap the vial and vortex the solution at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in tightly sealed amber glass vials at -20°C for long-term storage. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution into cell culture medium for direct application to in vitro assays.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes
Procedure:
-
Thawing the Stock Solution: If frozen, thaw the high-concentration this compound stock solution at room temperature or in a 37°C water bath.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final solvent concentration at a non-toxic level for the cells being used. Typically, the final DMSO or ethanol concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (DMSO or ethanol) to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.
-
Immediate Use: Use the prepared working solutions immediately to avoid precipitation of this compound in the aqueous medium.
Mandatory Visualization
Signaling Pathway of this compound
This compound is known to be a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH by this compound can lead to an increase in the levels of other endogenous fatty acid amides, such as anandamide (AEA), which can then activate cannabinoid receptors (CB1 and CB2) and potentially peroxisome proliferator-activated receptors (PPARs).
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a typical workflow for conducting an in vitro assay with this compound.
Caption: General workflow for in vitro assays using this compound.
Application Notes and Protocols for the GC-MS Analysis of Linoleamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleamide ((9Z,12Z)-octadeca-9,12-dienamide) is a bioactive fatty acid amide that plays a significant role in various physiological processes. As an endogenous signaling molecule, it is structurally related to the endocannabinoid anandamide and is involved in pathways regulating inflammation, pain, and energy homeostasis. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic target. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.
This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. It covers sample preparation, derivatization, instrument parameters, and data analysis, and includes information on its potential signaling pathways.
Quantitative Data Presentation
The following table summarizes the key mass spectrometric data for the analysis of this compound and its trimethylsilyl (TMS) derivative. The experimental data for the TMS derivative is based on the analysis of structurally similar fatty acid amides, while the data for the non-derivatized form is based on predicted spectra and may serve as a guide.[1]
| Analyte | Retention Time (min) | Monoisotopic Mass (Da) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensity |
| This compound (Non-derivatized - Predicted) | Variable | 279.2562 | 279 (M+) | 59 (100%), 71, 81, 95, 109, 121, 136, 150, 262 |
| This compound-TMS Derivative (Experimental Analogy) | Variable | 351.3345 | 351 (M+) | 73 (Si(CH₃)₃⁺, Base Peak), 336 ([M-15]⁺), and other characteristic fragments. |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to extract this compound and remove interfering substances.
Protocol for Biological Fluids (e.g., Plasma, Serum, Cerebrospinal Fluid):
-
Internal Standard Spiking: To 1 mL of the biological fluid, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar fatty acid amide with a different chain length).
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of a cold extraction solvent mixture, such as hexane:ethyl acetate (3:1, v/v) or methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process on the aqueous layer with another 3 mL of the extraction solvent.
-
Combine the organic extracts.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for derivatization or direct GC-MS analysis (e.g., ethyl acetate or acetonitrile).
Derivatization
To improve the volatility and thermal stability of this compound, derivatization of the amide group is highly recommended for GC-MS analysis. Silylation is a common and effective derivatization technique.
Protocol for Silylation:
-
To the dried and reconstituted sample extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Elite-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and identification.Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions. |
Experimental Workflow
Figure 1: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathways
This compound is an endogenous lipid mediator that is thought to exert its biological effects through various signaling pathways. While research is ongoing, evidence suggests its involvement in pathways similar to other fatty acid amides, such as oleoylethanolamide (OEA). Two key potential signaling pathways for this compound are the G protein-coupled receptor 119 (GPR119) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[2][3][4][5][6][7][8][9][10]
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[2][5] Activation of GPR119 by ligands like OEA leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin secretion from β-cells and glucagon-like peptide-1 (GLP-1) secretion from L-cells.[2][5] Given the structural similarity, this compound may also act as an agonist for GPR119, thereby influencing glucose homeostasis and satiety.
Figure 2: Proposed GPR119 signaling pathway for this compound.
PPARα Signaling Pathway
PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.[4][7][9][10] It is a key regulator of lipid metabolism, particularly fatty acid oxidation. OEA is a known endogenous ligand for PPARα.[10] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9] this compound may activate PPARα, leading to the regulation of genes involved in lipid metabolism and inflammation.
Figure 3: Proposed PPARα signaling pathway for this compound.
References
- 1. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 10. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radiolabeling of Linoleamide for Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleamide, the amide of linoleic acid and ethanolamine, is an endogenous lipid mediator belonging to the family of N-acylethanolamines (NAEs). It is structurally similar to other bioactive lipids such as anandamide and oleoylethanolamide (OEA). These molecules are involved in a variety of physiological processes, including appetite regulation, inflammation, and energy metabolism. To elucidate the specific biological roles and pharmacological potential of this compound, it is crucial to characterize its interactions with cellular receptors. Receptor binding assays using radiolabeled this compound are a powerful tool for determining its binding affinity, specificity, and receptor density in various tissues and cell types. This application note provides a comprehensive overview and detailed protocols for the radiolabeling of this compound and its use in receptor binding assays for key biological targets.
Key Biological Targets for this compound
Based on its structural similarity to other NAEs, the primary receptor targets for this compound are:
-
Cannabinoid Receptors (CB1 and CB2): While anandamide is a well-known endocannabinoid, analogues with a linoleyl acyl chain have been shown to possess low affinity for both CB1 and CB2 receptors.[1] However, direct characterization of this compound binding is still warranted.
-
G Protein-Coupled Receptor 119 (GPR119): OEA is a known endogenous ligand for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells, where it modulates insulin and glucagon-like peptide-1 (GLP-1) secretion.[2][3][4][5] Given their structural similarity, GPR119 is a probable target for this compound.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): OEA is a high-affinity agonist of PPARα, a nuclear receptor that regulates lipid metabolism and feeding behavior.[6][7][8][9][10] this compound is also expected to interact with this receptor.
Data Presentation
Table 1: Binding Affinities and Potencies of this compound and Related Compounds at Target Receptors
| Compound | Receptor | Assay Type | Species | Ki (nM) | Kd (nM) | EC50 (nM) | Reference |
| Oleoylethanolamide (OEA) | PPARα | Transactivation | Mouse | 120 | [6][7] | ||
| PPARα | Ligand Binding | Mouse | 37.4 | [6] | |||
| PPARα | Ligand Binding | Human | 43.3 | [6] | |||
| GPR119 | cAMP Accumulation | Human | 4400 | [11] | |||
| Oleamide (ODA) | CB1 | Radioligand Binding ([3H]CP55,940) | Rat | 1140 | [12][13] | ||
| CB1 | Radioligand Binding ([3H]SR141716A) | Rat | 2630 | [13][14] | |||
| CB1 | Radioligand Binding ([3H]CP55,940) | Human | 8130 | [13][14] | |||
| CB2 | Radioligand Binding ([3H]CP55,940) | Human | >100,000 (partial inhibition) | [13][14] | |||
| Anandamide (AEA) | CB1 | Radioligand Binding ([3H]CP55,940) | Rat | 428 | [12][14] | ||
| Linoleyl-containing analogues | CB1 & CB2 | Radioligand Binding | Low Affinity | [1] |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound ([3H]-Linoleamide)
This protocol describes a method for the synthesis of [3H]-Linoleamide by adapting a known chemical synthesis method for linoleoyl ethanolamide.[15] This procedure utilizes commercially available [3H]-ethanolamine and methyl linoleate.
Materials:
-
Methyl linoleate
-
[3H]-Ethanolamine
-
Sodium methoxide in methanol (5.4 M solution)
-
Methanol
-
TLC plates (Silica gel G)
-
Developing solvent: Chloroform/Methanol (9:1, v/v)
-
Scintillation vials and cocktail
Procedure:
-
In a clean, dry reaction vial, combine 0.5 mmol of methyl linoleate with 5 mmol of [3H]-ethanolamine.
-
Add 15 µL of 5.4 M sodium methoxide in methanol to the reaction mixture to catalyze the amidation.
-
Incubate the reaction at 30°C for 1 hour with gentle stirring.
-
After incubation, remove the excess ethanolamine and methanol under a stream of nitrogen or by vacuum centrifugation.
-
Resuspend the crude product in a small volume of chloroform/methanol (9:1, v/v).
-
Spot the crude product onto a TLC plate and develop the plate using the chloroform/methanol solvent system.
-
Visualize the product spot (e.g., using iodine vapor or by comparison with a non-radiolabeled standard).
-
Scrape the silica gel corresponding to the [3H]-Linoleamide spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter to determine the yield and specific activity.
Protocol 2: Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)
This protocol is adapted from standard procedures for cannabinoid receptor binding assays using [3H]-CP-55,940 as the radioligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[3H]-CP-55,940 (specific activity ~120-180 Ci/mmol)
-
Unlabeled CP-55,940
-
[3H]-Linoleamide (synthesized as per Protocol 1)
-
Unlabeled this compound
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation fluid
Procedure:
A. Saturation Binding Assay (to determine Kd and Bmax of [3H]-Linoleamide):
-
Prepare serial dilutions of [3H]-Linoleamide in binding buffer (e.g., 0.1 to 50 nM).
-
To each well of a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of a saturating concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).
-
Add 50 µL of the appropriate [3H]-Linoleamide dilution to each well.
-
Add 100 µL of cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.
B. Competition Binding Assay (to determine Ki of this compound):
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
To each well, add 50 µL of the unlabeled this compound dilution or buffer (for total binding).
-
Add 50 µL of [3H]-CP-55,940 at a concentration close to its Kd (e.g., 0.5-1 nM).
-
Add 100 µL of cell membrane preparation.
-
Follow steps 5-9 from the saturation binding assay.
-
Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.
Protocol 3: GPR119 Receptor Activation Assay (cAMP Measurement)
This protocol measures the activation of GPR119 by this compound by quantifying the downstream increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Seed GPR119-expressing HEK293 cells in a 96-well plate and grow to ~80-90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of this compound and forskolin in assay buffer.
-
Add the compound dilutions to the cells and incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value using non-linear regression.
Protocol 4: PPARα Ligand Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay for PPARα.
Materials:
-
PPARα ligand binding domain (LBD)
-
Fluorescently labeled PPARα ligand (e.g., LanthaScreen™ PPARalpha Competitive Binding Assay Kit)
-
Unlabeled this compound
-
Assay buffer provided with the kit
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled PPARα ligand at the recommended concentration.
-
Add the unlabeled this compound dilutions.
-
Add the PPARα LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (measuring emission at two wavelengths).
-
Calculate the ratio of the two emission signals and plot against the log of the competitor concentration to determine the IC50 and subsequently the Ki.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of radiolabeled this compound.
Caption: Signaling pathways of this compound at its putative receptors.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cimasci.com [cimasci.com]
- 7. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for Linoleamide Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleamide (cis,cis-9,12-octadecadienamide) is a primary fatty acid amide that belongs to a class of endogenous lipid signaling molecules. These molecules are involved in various physiological processes, and their accurate purification and characterization are crucial for understanding their biological functions and for potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of this compound from complex biological or synthetic mixtures. This document provides detailed application notes and protocols for the purification of this compound using HPLC.
Reversed-phase HPLC separates molecules based on their hydrophobicity. This compound, with its long hydrocarbon chain, interacts with the non-polar stationary phase of the HPLC column. By using a polar mobile phase, the separation of this compound from more polar or less hydrophobic impurities can be effectively achieved. The retention time of this compound is influenced by factors such as the specific stationary phase, the composition and gradient of the mobile phase, and the column temperature.
Data Presentation
The following table summarizes representative analytical data for the analysis of this compound and other fatty acid amides by Liquid Chromatography-Mass Spectrometry (LC-MS). This data can serve as a reference for developing and optimizing preparative HPLC methods.
| Compound | Retention Time (min) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| This compound | Not specified | 282.2795 |
| Oleamide | Not specified | 282.2795 |
| Palmitamide | Not specified | 256.2631 |
| Stearamide | Not specified | 284.2944 |
Note: The retention times are highly method-dependent and are therefore not specified. The provided m/z values are for the protonated molecules and are useful for mass spectrometry-based detection and identification.
Experimental Protocols
Protocol 1: Analytical HPLC-UV Method for this compound Detection
This protocol describes a general analytical method for the detection and quantification of this compound in a sample.
1. Sample Preparation: a. Dissolve the crude this compound sample in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol) to a final concentration of 1 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70-100% B
-
20-25 min: 100% B
-
25-26 min: 100-70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
3. Procedure: a. Equilibrate the column with the initial mobile phase composition (70% B) for at least 15 minutes. b. Inject the prepared sample. c. Monitor the chromatogram for the elution of the this compound peak. The retention time will depend on the specific column and system but is expected to be in the later part of the gradient due to its hydrophobicity. d. A standard of pure this compound should be run to determine its exact retention time under these conditions.
Protocol 2: Preparative HPLC for this compound Purification
This protocol outlines a method for purifying larger quantities of this compound based on the analytical method.
1. Sample Preparation: a. Dissolve the crude this compound sample in the initial mobile phase composition or a stronger, compatible solvent at the highest possible concentration without causing precipitation. b. Filter the sample solution through a 0.45 µm filter.
2. Preparative HPLC System and Conditions:
-
HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop, and a fraction collector.
-
Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (optional, to improve peak shape)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A scaled-up version of the analytical gradient. The gradient may need to be adjusted to optimize the separation of the target compound from its closest eluting impurities. A shallower gradient around the elution time of this compound can improve resolution.
-
0-10 min: 75% B
-
10-40 min: 75-95% B
-
40-45 min: 95% B
-
45-47 min: 95-75% B
-
47-55 min: 75% B
-
-
Flow Rate: 20 mL/min (This should be scaled appropriately based on the column diameter).
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to reduce viscosity and improve peak shape.
-
Detection: UV at 205 nm or 210 nm.
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
3. Fraction Collection: a. Perform a scouting run with a small injection to determine the retention time of the this compound peak under preparative conditions. b. Set the fraction collector to collect fractions based on time or peak detection (threshold signal). c. Collect the eluent corresponding to the this compound peak into separate tubes. It is advisable to collect narrow fractions across the peak to isolate the purest portions.
4. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to assess their purity. b. Pool the fractions that meet the desired purity level. c. Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Mandatory Visualization
Signaling Pathway of Fatty Acid Amides
Fatty acid amides like this compound are known to act as signaling molecules, although the specific pathways for this compound are not as well-characterized as those for its close analog, oleamide. The following diagram illustrates a potential signaling pathway for a fatty acid amide, based on the known actions of oleamide, which include modulation of cannabinoid and serotonin receptors.[1][2][3]
Caption: Putative signaling mechanism of this compound based on its structural analog, oleamide.
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for the purification of this compound using preparative HPLC.
Caption: General workflow for the purification of this compound using preparative HPLC.
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique allosteric regulation of 5-hydroxytryptamine receptor-mediated signal transduction by oleamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Hypnotic Effects of Linoleamide
Introduction
Linoleamide, an endogenous fatty acid amide, is structurally related to oleamide, a compound known for its hypnotic properties. Preliminary evidence suggests that this compound may also play a role in the regulation of sleep and wakefulness. To rigorously characterize the hypnotic potential of this compound for therapeutic development, a series of well-established behavioral assays in rodent models are essential. These assays are designed to quantify sedative, hypnotic, and anxiolytic effects, providing a comprehensive preclinical profile of the compound.
This document provides detailed protocols for three key behavioral assays: the Pentobarbital-Induced Sleep Test, the Open Field Test, and the Elevated Plus Maze. Additionally, it includes templates for data presentation and visual diagrams of the experimental workflow and a hypothesized signaling pathway for this compound's action. These protocols are intended for use by researchers, scientists, and drug development professionals.
Experimental Workflow for Assessing Hypnotic Effects
The following diagram outlines the general workflow for evaluating the hypnotic and related behavioral effects of a test compound such as this compound.
Pentobarbital-Induced Sleep Test
Objective: To determine if this compound potentiates the hypnotic effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate that enhances GABAergic neurotransmission. A reduction in sleep latency and an increase in sleep duration are indicative of hypnotic or sedative properties.
Experimental Protocol:
-
Animals: Male ICR mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed free access to food and water. Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Groups:
-
Vehicle control (e.g., saline with 1% Tween 80)
-
Positive control (e.g., Diazepam, 1-3 mg/kg)
-
This compound (various doses, e.g., 50, 100, 200 mg/kg)
-
-
Procedure:
-
Administer the vehicle, diazepam, or this compound intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, administer a hypnotic dose of sodium pentobarbital (e.g., 45 mg/kg, i.p.) to each mouse.[1]
-
Immediately place the mouse in an individual observation cage.
-
Record the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for more than 30 seconds when gently turned over.[1][2]
-
Record the sleep duration , defined as the time from the loss of the righting reflex to its recovery. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 1-minute period.[2][3]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Sleep Latency (minutes) | Sleep Duration (minutes) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | 1 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 50 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 200 | 10 | Mean ± SEM | Mean ± SEM |
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[4] A hypnotic agent is expected to decrease locomotor activity. This test helps to differentiate between sedation (reduced movement) and anxiolysis (increased exploration of the center).
Experimental Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, often with the floor divided into a grid of equal squares. The central area is typically defined as the middle 25% of the total area.[5]
-
Animals and Groups: As described for the pentobarbital-induced sleep test.
-
Procedure:
-
Administer the vehicle, a positive control (e.g., diazepam), or this compound i.p. 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.[6]
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.[4]
-
Record the session using an overhead video camera for later analysis.
-
-
Parameters to Measure:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[7]
-
Number of entries into the center: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.[7]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (m) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | 1 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 200 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[8] Anxiolytic compounds typically increase the time spent and entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.[9]
-
Animals and Groups: As described for the previous tests.
-
Procedure:
-
Administer the vehicle, a positive control (e.g., diazepam), or this compound i.p. 30 minutes before the test.
-
Place the mouse on the central platform of the maze, facing one of the closed arms.[10]
-
Allow the mouse to freely explore the maze for 5 minutes.[8][9]
-
Record the session with an overhead video camera.
-
-
Parameters to Measure:
-
Time spent in the open arms: A primary measure of anxiolysis.
-
Number of entries into the open arms: A secondary measure of anxiolysis.
-
Time spent in the closed arms: To assess preference for enclosed spaces.
-
Number of entries into the closed arms: A measure of general activity.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | 1 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 200 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Hypothesized Signaling Pathway of this compound
Based on the known mechanisms of the related compound oleamide and other hypnotic agents, it is hypothesized that this compound may exert its effects through the modulation of the GABAergic system. The following diagram illustrates this proposed pathway.
The combination of the pentobarbital-induced sleep test, open field test, and elevated plus maze provides a robust framework for the initial characterization of the hypnotic, sedative, and anxiolytic effects of this compound. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and safety pharmacology assessments. The provided protocols and data presentation formats offer a standardized approach to ensure the reliability and comparability of results.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentobarbital-induced sleep test [bio-protocol.org]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. researchgate.net [researchgate.net]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols: High-Throughput Screening with Lenalidomide for Novel Drug Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), has a unique mechanism of action that makes it a valuable tool for discovering novel drug targets. It functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that are not typically targeted by this E3 ligase.[1][2][3] The most well-characterized neosubstrates of Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[1][4][5] The degradation of these proteins is responsible for the therapeutic effects of Lenalidomide in multiple myeloma and other hematological malignancies.[1][4][5]
This unique mechanism can be leveraged in high-throughput screening (HTS) campaigns to identify:
-
Novel neosubstrates of the CRL4-CRBN complex, which could be potential therapeutic targets in various diseases.
-
New molecular glues that induce the degradation of other, currently "undruggable" proteins.
-
Cellular factors that modulate the activity of Lenalidomide, providing insights into resistance mechanisms and potential combination therapies.
These application notes provide a framework and detailed protocols for utilizing Lenalidomide in HTS to uncover novel therapeutic targets.
Core Mechanism of Action: Lenalidomide as a Molecular Glue
Lenalidomide's activity is centered on the CRL4-CRBN E3 ubiquitin ligase complex. By binding to a specific pocket in Cereblon, Lenalidomide creates a new surface that recruits neosubstrates like IKZF1 and IKZF3.[1][2] This induced proximity allows the E3 ligase to tag these proteins with ubiquitin, marking them for degradation by the proteasome.[1][2] This targeted protein degradation leads to downstream effects, including the inhibition of myeloma cell growth and immunomodulation.[4][6]
Signaling Pathway Diagram
Caption: Lenalidomide-induced degradation pathway.
Application 1: High-Throughput Proteomics for Neosubstrate Discovery
This application focuses on identifying novel proteins that are degraded upon Lenalidomide treatment. The use of quantitative mass spectrometry allows for an unbiased, global view of protein level changes across the proteome.
Experimental Protocol
1. Cell Culture and Treatment:
-
Select a relevant human cell line (e.g., MM.1S for multiple myeloma, NB-4 for AML).
-
Culture cells in appropriate media. For suspension cells, maintain a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat cells with a final concentration of 10 µM Lenalidomide or DMSO (vehicle control) for 5-24 hours. Include at least three biological replicates for each condition.
2. Cell Lysis and Protein Digestion:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Measure protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. TMT Labeling (for multiplexed quantification):
-
Label digested peptides from each condition (e.g., DMSO, Lenalidomide) with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
4. Mass Spectrometry Analysis:
-
Analyze the combined, labeled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) is recommended.
5. Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the Lenalidomide-treated samples compared to the DMSO control. A typical cutoff would be a fold change < 0.7 and a p-value < 0.05.
-
Potential hits are novel neosubstrates of the CRL4-CRBN-Lenalidomide complex.
Data Presentation
Table 1: Quantitative Proteomics Hit Summary
| Protein ID | Gene Name | Fold Change (Len/DMSO) | p-value | Known/Novel |
|---|---|---|---|---|
| P17612 | IKZF1 | 0.45 | 0.001 | Known |
| Q9H0A0 | IKZF3 | 0.38 | 0.0005 | Known |
| P48730 | CSNK1A1 | 0.61 | 0.015 | Known |
| Q8N7X0 | ZNF827 | 0.65 | 0.021 | Novel |
| Q9Y2X0 | DTWD1 | 0.58 | 0.011 | Novel |
Note: Data is illustrative and based on findings from proteomic studies.
Application 2: High-Throughput RNAi Screening for Lenalidomide Sensitizers
This application aims to identify genes whose suppression enhances the cytotoxic effects of Lenalidomide. This can uncover resistance mechanisms and identify novel targets for combination therapies.
Experimental Workflow Diagram
Caption: Workflow for an RNAi screen to find Lenalidomide sensitizers.
Experimental Protocol
1. Plate Preparation:
-
Use a pre-printed 384-well plate containing a druggable genome siRNA library (one gene target per well).
-
Include non-targeting (e.g., GFP) and lethal (e.g., PLK1) siRNAs as negative and positive controls, respectively.
2. Transfection:
-
Add diluted transfection reagent (e.g., Lipofectamine 2000) to each well.
-
Seed multiple myeloma cells (e.g., KMS11) at a low density (e.g., 1000 cells/well) into the plates.
-
Incubate for 24 hours to allow for siRNA-mediated gene knockdown.
3. Drug Treatment:
-
Add Lenalidomide at a pre-determined sublethal concentration (e.g., IC20) to the treatment plates. Add DMSO to control plates.
4. Incubation and Readout:
-
Incubate the plates for an extended period (e.g., 144 hours) to allow for differences in cell proliferation to become apparent.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.
5. Data Analysis and Hit Selection:
-
Normalize the raw luminescence data.
-
For each siRNA, calculate a Z-score or similar statistical measure to quantify the degree of sensitization.
-
Select "hits" based on a Z-score threshold (e.g., Z-score < -2). These are genes whose knockdown significantly synergizes with Lenalidomide to reduce cell viability.[6][7]
Data Presentation
Table 2: HTS Assay Parameters for RNAi Screen
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Cell Line | Multiple Myeloma | KMS11 | [7] |
| Library | Druggable Genome siRNA | ~7,000 genes | [7] |
| Plate Format | 384-well | - | [7] |
| Lenalidomide Conc. | Sub-lethal dose (e.g., IC20) | Varies by cell line | [7] |
| Primary Readout | Cell Viability (Luminescence) | CellTiter-Glo | [7] |
| Z'-factor | Assay Quality Metric | > 0.5 | [8][9] |
| Hit Criteria | Statistical cutoff for sensitization | Z-score < -2 |[7] |
The Z'-factor is a measure of the quality of an HTS assay, calculated from the positive and negative controls. A value between 0.5 and 1.0 is considered excellent for screening.[8][9]
Conclusion
Leveraging Lenalidomide in high-throughput screening campaigns offers a powerful strategy for novel drug target discovery. By acting as a molecular glue, Lenalidomide provides a unique tool to probe the cellular protein degradation machinery. High-throughput proteomics can directly identify novel neosubstrates, presenting new therapeutic targets. Concurrently, large-scale genetic screens, such as with RNAi, can uncover key cellular pathways that modulate drug response, revealing targets for combination therapies and strategies to overcome resistance. The protocols and frameworks provided here serve as a detailed guide for researchers to design and execute effective HTS campaigns centered around this important class of drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assay.dev [assay.dev]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Preservation of Linoleamide in Biological Samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of linoleamide during experimental procedures.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound Degradation
Q1: What is this compound and why is it susceptible to degradation?
This compound is a primary fatty acid amide, a class of endogenous lipid signaling molecules. Its structure, which includes a polyunsaturated fatty acid chain, makes it vulnerable to oxidation. More importantly, it is a natural substrate for specific enzymes in biological samples that can rapidly break it down.
Q2: What is the primary degradation pathway for this compound in biological samples?
The principal pathway for this compound degradation is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) .[1][2][3] This enzyme catalyzes the cleavage of the amide bond, converting this compound into linoleic acid and ammonia, effectively inactivating it.[3] FAAH is an integral membrane protein found in various tissues, making it a significant challenge during sample collection and preparation.[1]
References
- 1. pnas.org [pnas.org]
- 2. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linoleamide Dosage for Sleep Studies in Rats
Welcome to the technical support center for the use of Linoleamide in rodent sleep research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sleep studies?
A1: this compound is an endogenous fatty acid amide that has been identified as a sleep-inducing lipid. It has been shown to induce sleep in various species, including rats. Its mechanism of action involves the modulation of intracellular calcium levels, a key signaling pathway in sleep regulation.
Q2: What is the recommended dosage of this compound for inducing sleep in rats?
A2: Direct in-vivo dosage recommendations for this compound in rats are not extensively documented in publicly available literature. However, studies on the structurally similar fatty acid amide, Oleamide, provide a strong starting point. For intraperitoneal (i.p.) administration in rats, effective dosages of Oleamide have been reported at 10 mg/kg and 20 mg/kg, which have been shown to increase slow-wave sleep.[1][2] For intracerebroventricular (i.c.v.) administration of Oleamide, a dose of 25 μg in 5 μl has been used to study its effects on the sleep-waking cycle.[3] Researchers should perform dose-response studies starting from these ranges to determine the optimal dose for this compound in their specific experimental setup.
Q3: How does this compound affect the sleep architecture in rats?
A3: Studies on Oleamide, a proxy for this compound, indicate that it primarily increases non-rapid eye movement (NREM) sleep, specifically slow-wave sleep (SWS).[1][2] Some studies have also shown effects on REM sleep, with intracerebroventricular administration of Oleamide increasing REM sleep.[3][4] The precise effects of this compound on NREM and REM sleep architecture should be empirically determined through EEG/EMG analysis.
Q4: What is the proposed mechanism of action for this compound-induced sleep?
A4: this compound is understood to induce sleep by increasing cytosolic calcium (Ca2+) concentrations. This increase in intracellular calcium is a critical step in a signaling cascade that ultimately modulates neuronal activity to promote sleep. The downstream effectors of this calcium signaling in sleep-promoting neurons are thought to involve Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5]
Troubleshooting Guide
Issue 1: No observable change in sleep behavior after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low. Perform a dose-response study, gradually increasing the concentration of this compound. Start with dosages analogous to those used for Oleamide (10-20 mg/kg i.p.). |
| Improper Administration | Ensure the administration route (e.g., i.p., i.c.v.) is appropriate and the injection was successful. For i.p. injections, confirm proper placement to avoid injection into the gut or other organs. |
| Vehicle Incompatibility | The vehicle used to dissolve this compound may not be optimal, leading to poor bioavailability. See the "Experimental Protocols" section for recommended vehicles. |
| Timing of Administration | The time of day of administration can influence sleep-related outcomes due to the rat's circadian rhythm. Administer this compound at the beginning of the light cycle (the rat's primary rest period). |
| Habituation | Rats may exhibit altered sleep patterns due to the stress of handling and injection. Ensure a proper habituation period to the experimental procedures before commencing the study. |
Issue 2: Inconsistent or highly variable sleep responses between animals.
| Possible Cause | Troubleshooting Step |
| Genetic Variability | Different rat strains may exhibit varying sensitivities to this compound. Ensure all animals are from the same strain and supplier. |
| Environmental Factors | Noise, light, and temperature fluctuations in the housing and recording environment can significantly impact sleep. Maintain a controlled and consistent environment. |
| Health Status | Underlying health issues can affect sleep patterns. Ensure all animals are healthy and free from any infections or stress. |
Issue 3: Artifacts in EEG/EMG recordings.
| Possible Cause | Troubleshooting Step |
| Loose Electrode Connection | Check the integrity of the head cap and ensure all electrodes are securely connected. |
| Movement Artifacts | While some movement is expected, excessive movement can obscure the EEG signal. Ensure the recording chamber allows for comfortable movement without excessive space that encourages high activity. The injection procedure itself can cause temporary movement artifacts. Allow for a post-injection stabilization period before starting the recording analysis. |
| Electrical Interference | Ensure the recording setup is properly grounded and shielded from electrical noise from other equipment. |
Data Presentation
This compound and Oleamide Dosage and Effects
| Compound | Administration Route | Dosage | Species | Key Effects on Sleep |
| This compound | In Vitro | EC50: 20 µM | Rat (cells) | Increases intracellular Ca2+ |
| Oleamide | Intraperitoneal (i.p.) | 10 mg/kg | Rat | Increased slow-wave sleep[1][2] |
| Oleamide | Intraperitoneal (i.p.) | 20 mg/kg | Rat | Increased slow-wave sleep[1][2] |
| Oleamide | Intracerebroventricular (i.c.v.) | 25 µg / 5 µl | Rat | Increased REM sleep[3] |
| Oleamide | Intraperitoneal (i.p.) | 5 mg/kg, 10 mg/kg | Mouse | Dose-dependent reduction in novelty-induced behaviors[6] |
Experimental Protocols
Intraperitoneal (i.p.) Administration of this compound
1. Preparation of this compound Solution:
-
Vehicle Selection: Due to the lipophilic nature of this compound, a suitable vehicle is required for solubilization. A common vehicle for similar fatty acid amides is a mixture of Tween 80 and saline. A suggested starting formulation is 5% Tween 80 in sterile 0.9% saline.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in Tween 80 by vortexing or gentle heating.
-
Add the sterile saline dropwise while continuously vortexing to form a stable emulsion.
-
The final solution should be administered at room temperature.
-
2. Administration Procedure:
-
Gently restrain the rat.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert a 23-25 gauge needle at a 45-degree angle.
-
Aspirate to ensure no blood or urine is drawn, confirming correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Return the animal to its home cage and allow for a 15-30 minute acclimation period before starting EEG/EMG recording.
EEG/EMG Surgical Implantation and Recording
A standard surgical procedure for implanting electrodes for sleep recording in rats should be followed. This typically involves placing screw electrodes over the cortex for EEG and wire electrodes in the nuchal muscles for EMG. A post-operative recovery period of at least one week is recommended. For data acquisition, a continuous 24-hour recording is ideal to capture both the active (dark) and inactive (light) phases. The data should be scored in 10-30 second epochs for wakefulness, NREM sleep, and REM sleep.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Sleep
Caption: Proposed signaling pathway of this compound in promoting sleep.
Experimental Workflow for this compound Sleep Study
Caption: Standard experimental workflow for a this compound sleep study in rats.
Troubleshooting Logic for No Sleep Effect
Caption: A logical troubleshooting guide for addressing a lack of sleep effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The role of calcium and CaMKII in sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low signal in Linoleamide receptor binding assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in Linoleamide receptor binding assays. The primary receptor for endogenous fatty acid amides like this compound is the G protein-coupled receptor GPR119.[1][2] Assays targeting this receptor are crucial for developing therapeutics for type 2 diabetes and obesity.[1][3]
Troubleshooting Guide: Low Signal
Low or absent signal is a common problem in receptor binding assays. The following section addresses the most frequent causes and their solutions in a question-and-answer format.
Question: What are the primary causes of low specific binding in my assay?
Answer: Low specific binding can generally be traced to three main areas: the quality and concentration of your reagents, suboptimal assay conditions, or procedural errors during the experiment. Each of these areas is broken down in the questions below. A systematic approach, starting with reagent verification, is the most effective way to identify the root cause.
Reagent & Preparation Issues
Question: How can I ensure my this compound (or radiolabeled ligand) is active? Answer:
-
Verify Storage: Ensure the ligand has been stored correctly (typically at -20°C or -80°C, protected from light and freeze-thaw cycles). Degradation can significantly lower its binding affinity.
-
Check Purity and Age: Use a fresh aliquot of the ligand if possible. Over time, radioligands undergo radiolysis, reducing their activity.
-
Confirm Solubility: Ensure the ligand is fully dissolved in the assay buffer. Aggregates will not bind to the receptor effectively.
Question: Could my receptor preparation be the problem? Answer: Yes, the quality and quantity of the receptor are critical.
-
Low Receptor Expression: Verify the expression level of GPR119 in your cell membranes or tissue preparation. If expression is too low, the total number of available binding sites will be insufficient to generate a strong signal. Consider using a cell line with higher or induced expression.
-
Improper Membrane Preparation: Ensure that membrane isolation was performed correctly and that proteases were inhibited during the process. Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
Incorrect Protein Quantification: Use a reliable method (e.g., BCA or Bradford assay) to accurately determine the protein concentration in your membrane preparation. An inaccurate measurement can lead to using too little receptor in the assay.[4]
Question: Are my buffers affecting the binding? Answer:
-
pH and Ionic Strength: The assay buffer should be optimized for pH (typically 7.4-7.5) and ionic strength to ensure maximal radioligand binding.[5]
-
Additives: Buffers may require specific additives like protease inhibitors or BSA to reduce non-specific binding and maintain protein stability.
-
Contamination: Always use fresh, sterile-filtered buffers to avoid contamination that could interfere with the assay.[6]
Assay Condition & Procedural Issues
Question: What is the optimal concentration of receptor and radioligand? Answer: The goal is to use a radioligand concentration at or below its dissociation constant (Kd) and a receptor concentration that binds less than 10% of the total added radioligand to avoid ligand depletion.[7][8] Using excessive protein can increase non-specific binding.[4] Refer to the table below for typical starting concentrations.
Question: How long should I incubate the assay? Answer: The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[8] This is especially critical for lower concentrations of radioligand, which require longer to equilibrate.[7] Determine the optimal time by performing a time-course experiment, measuring specific binding at various time points until a stable plateau is observed.
Question: My non-specific binding (NSB) is high, which makes my specific signal low. How can I fix this? Answer: High NSB is a common reason for a poor signal window. Specific binding is calculated as Total Binding - Non-Specific Binding. If NSB is high, the resulting specific signal will be low or non-existent.
-
Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce the ligand's ability to stick to surfaces other than the receptor.[9]
-
Reduce Ligand/Receptor Concentration: High concentrations of either the radioligand or the receptor can lead to increased NSB.[4]
-
Improve Washing Steps: After incubation, ensure the separation of bound from free ligand is efficient. Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand.[6]
-
Use a Different Competitor: NSB is defined using a high concentration of an unlabeled competitor. Ensure this competitor is specific and used at a concentration at least 100-fold higher than its Ki.[5]
Key Experimental Parameters
This table summarizes typical parameters for a GPR119 competitive binding assay. Values should be optimized for your specific system.
| Parameter | Typical Value / Condition | Rationale |
| Receptor Source | HEK293 or CHO cells stably expressing human GPR119 | Provides a consistent and high-level source of the receptor. |
| Radioligand | [3H]-Oleoylethanolamide (OEA) or other specific GPR119 agonist | Tritiated ligands are commonly used for GPCR binding assays. |
| Ligand Conc. | 0.5 - 2.0 nM (approx. Kd value) | Using a concentration near the Kd is optimal for competitive binding.[7] |
| Receptor Conc. | 5 - 20 µg membrane protein / well | Should be optimized to ensure <10% of the radioligand is bound.[7] |
| Assay Buffer | 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4 | Provides a stable environment for receptor-ligand interaction. BSA reduces NSB.[5] |
| Competitor | Unlabeled this compound or known GPR119 agonist | Used to determine non-specific binding and for competition curves. |
| Incubation | 60 - 120 minutes at Room Temperature | Must be sufficient to reach equilibrium. Should be empirically determined. |
| Separation | Rapid filtration over GF/B or GF/C glass fiber filters | A standard method to separate receptor-bound ligand from free ligand. |
| Detection | Liquid Scintillation Counting | Quantifies the amount of radiolabel bound to the receptor on the filters. |
Visualized Guides and Protocols
GPR119 Signaling Pathway
GPR119 is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][10]
Troubleshooting Logic Flow
Use this decision tree to diagnose the source of low signal in your assay.
Key Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general workflow for a filtration-based competitive binding assay.
Materials
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Membrane Preparation: Membranes from cells expressing GPR119, diluted in assay buffer.
-
Radioligand: [3H]-labeled GPR119 agonist (e.g., OEA).
-
Unlabeled Competitor: this compound or other GPR119 agonist for determining NSB and Ki.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
Workflow Diagram
Procedure
-
Set up the Assay Plate: To a 96-well plate, add assay buffer, the radioligand, and either the unlabeled competitor (for competition curve and NSB wells) or buffer alone (for total binding wells).
-
Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction. The final volume is typically 100-200 µL.
-
Incubate: Incubate the plate at room temperature for a pre-determined time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate and Separate: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detect: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze Data: Calculate specific binding by subtracting the counts from the non-specific binding wells (containing excess unlabeled competitor) from all other wells. Plot the data to determine IC50 and Ki values.
Frequently Asked Questions (FAQs)
Question: What is GPR119 and why is it the target for this compound? Answer: GPR119 is a G protein-coupled receptor found mainly in pancreatic β-cells and intestinal enteroendocrine cells.[1] It recognizes endogenous lipid messengers like oleoylethanolamide (OEA), a type of this compound, and its activation stimulates insulin and GLP-1 secretion, making it a key target for type 2 diabetes research.[1][11][12]
Question: What is the difference between total, non-specific, and specific binding? Answer:
-
Total Binding: The total amount of radioligand measured in a well containing the receptor and radioligand. It represents the sum of ligand bound to the specific receptor sites and to non-receptor components.
-
Non-Specific Binding (NSB): The amount of radioligand that binds to components other than the receptor (e.g., the filter, lipids, other proteins). It is measured by including a very high concentration of an unlabeled competitor ligand that saturates the specific receptor sites, leaving only non-specific interactions for the radioligand.[5]
-
Specific Binding: This is the binding of interest—the amount of radioligand bound specifically to the GPR119 receptor. It is not measured directly but is calculated: Specific Binding = Total Binding - Non-Specific Binding . A low signal issue is often a problem of having a very small difference between Total and Non-Specific binding.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Linoleamide in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Linoleamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is an endogenous fatty acid amide, structurally related to the endocannabinoid anandamide. It has been identified as a sleep-inducing lipid.[1] Its mechanism of action is complex and not fully elucidated, but it is known to interact with multiple cellular targets, which can lead to off-target effects in sensitive cell-based assays.
Q2: What are the potential off-target receptors for this compound?
Based on its structural similarity to other endocannabinoids and related lipids, this compound may interact with several receptors, including:
-
Cannabinoid Receptors (CB1 and CB2): While direct high-affinity binding data for this compound is scarce, related fatty acid amides are known to interact with cannabinoid receptors.[1]
-
G-Protein Coupled Receptors (GPR55 and GPR18): These orphan receptors are increasingly recognized as part of the expanded endocannabinoid system and are modulated by various lipid signaling molecules.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is a known target for anandamide and other endogenous lipids, suggesting a potential for interaction with this compound.[2]
-
Intracellular Calcium (Ca2+) Mobilization: this compound has been shown to increase cytosolic calcium levels independently of inositol triphosphate (IP3) signaling, suggesting a distinct mechanism of action that could interfere with calcium-sensitive assays.[1]
Q3: How can I determine if this compound is causing off-target effects in my assay?
The best approach is to use a combination of positive and negative controls. This includes:
-
Vehicle Control: To ensure the solvent used to dissolve this compound is not causing an effect.
-
Structurally Related Inactive Lipid: Use a lipid with a similar structure to this compound that is known to be inactive at the target of interest.
-
Receptor Antagonists: If you suspect an off-target effect is mediated by a specific receptor (e.g., CB1), pre-incubating your cells with a selective antagonist for that receptor should block the off-target effect.
-
Cell Lines with and without the Target Receptor: If available, comparing the effect of this compound on cells that endogenously express the suspected off-target receptor versus those that do not can provide strong evidence.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays and provides step-by-step instructions to identify and mitigate off-target effects.
Issue 1: Unexpected changes in cell viability or proliferation assays (e.g., MTT, XTT).
-
Potential Cause: this compound may be activating signaling pathways that influence cell metabolism, proliferation, or survival through off-target receptors like CB1 or by altering intracellular calcium homeostasis.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve with this compound to determine the lowest effective concentration for your primary target. High concentrations are more likely to induce off-target effects.
-
Use of Receptor Antagonists: Pre-treat cells with selective antagonists for potential off-target receptors (see Table 1 for examples) before adding this compound. A reversal of the unexpected effect suggests the involvement of that specific receptor.
-
Control Experiments: Include a structurally similar but biologically less active lipid molecule as a negative control to ensure the observed effect is specific to this compound's activity.
-
Issue 2: Inconsistent results in GPCR-based reporter or second messenger assays (e.g., cAMP, calcium flux).
-
Potential Cause: this compound may be activating endogenous GPCRs (e.g., GPR55, GPR18) in your cell line, leading to changes in cAMP levels or intracellular calcium that confound your primary assay results. This compound's known ability to mobilize intracellular calcium can directly interfere with calcium-based assays.[1]
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine if your cell line expresses potential off-target receptors like GPR55 or GPR18 using techniques like RT-PCR or western blotting.
-
Utilize Specific Inhibitors:
-
For suspected GPCR signaling, use broad-spectrum G-protein inhibitors (e.g., pertussis toxin for Gi/o-coupled receptors) or specific receptor antagonists if available.
-
For calcium-related off-target effects, perform your assay in calcium-free media or in the presence of intracellular calcium chelators (e.g., BAPTA-AM) to determine if the effect is dependent on calcium mobilization.
-
-
Alternative Assay Readouts: If possible, use an alternative assay that measures a different downstream event of your target of interest that is less likely to be affected by the off-target signaling pathway.
-
Quantitative Data for Tool Compounds
Table 1: Cannabinoid Receptor 1 (CB1) Ligands
| Compound | Type | Receptor | Ki (nM) | EC50/IC50 (nM) |
| CP 55,940 | Agonist | CB1 | 0.5 - 5.0 | - |
| AM251 | Antagonist/Inverse Agonist | CB1 | - | GPR55 Agonist EC50 = 9.6 µM |
| Rimonabant (SR141716A) | Antagonist/Inverse Agonist | CB1 | 2 | GPR55 Agonist EC50 = 3.9 µM |
Data sourced from multiple references.[3][4][5][6]
Table 2: GPR55 Ligands
| Compound | Type | Receptor | Ki (nM) | EC50/IC50 (nM) |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | GPR55 | - | 1,200 |
| ML186 (CID15945391) | Synthetic Agonist | GPR55 | - | 305 |
| ML193 (CID1261822) | Synthetic Antagonist | GPR55 | - | 221 (IC50) |
Data sourced from multiple references.[4][7]
Table 3: TRPV1 Ligands
| Compound | Type | Receptor | Ki (nM) | EC50/IC50 (nM) |
| Capsaicin | Agonist | TRPV1 | - | Varies by study (nM to µM range) |
| Capsazepine | Antagonist | TRPV1 | - | Varies by study (nM to µM range) |
| AMG9810 | Antagonist | TRPV1 | - | Varies by study (nM to µM range) |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment:
-
For antagonist experiments, pre-incubate cells with the desired concentration of the antagonist for 1-2 hours.
-
Add varying concentrations of this compound (and vehicle control) to the wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell types and equipment.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector for compound addition.
-
Compound Addition: Inject the desired concentration of this compound (or control compounds) into the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Visualizations
Caption: Putative signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Logic diagram for identifying the nature of off-target effects.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing Linoleamide precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with linoleamide precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a white, crystalline, or cloudy precipitate in my cell culture medium after adding this compound. What is it?
A: The precipitate is likely the this compound itself. This compound is a fatty acid amide with very low solubility in aqueous solutions like cell culture media. When the concentration exceeds its solubility limit, it will fall out of solution, appearing as a white or crystalline precipitate, or causing general cloudiness. This is a common issue with lipophilic compounds.[1][2][3]
Q2: What factors cause this compound to precipitate?
A: Several factors, often in combination, can lead to this compound precipitation:
-
Low Aqueous Solubility: This is the primary reason. Water-based media are poor solvents for fatty acid amides.[1]
-
Solvent Shock: When a concentrated stock of this compound (e.g., in DMSO) is added too quickly to the aqueous medium, the compound doesn't have time to disperse and immediately precipitates.[1][4]
-
Temperature Shifts: Storing media at lower temperatures (e.g., 4°C) can significantly decrease the solubility of components, causing them to precipitate. This is also true for freeze-thaw cycles.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
pH and Salt Concentration: The overall pH and ionic strength of the media can influence the solubility of additives.[5]
Q3: What are the negative consequences of this compound precipitation on my experiments?
A: The presence of precipitates can severely impact your results:
-
Inaccurate Dosing: The effective concentration of soluble this compound will be much lower than intended, leading to unreliable and non-reproducible experimental outcomes.
-
Cellular Stress: Particulates can cause physical stress to cells and may be phagocytosed, leading to unknown downstream effects.
-
Altered Media Composition: Precipitates can remove other essential nutrients from the media through chelation or adsorption, inadvertently starving your cells.
-
Interference with Assays: Precipitates can interfere with imaging-based assays and clog flow cytometry systems.[6]
Data & Protocols
Quantitative Data Summary
The following tables provide a summary of factors influencing solubility and common solvents used for lipophilic compounds like this compound.
Table 1: Factors Influencing this compound Precipitation
| Factor | Impact on Solubility | Mitigation Strategy |
| Temperature | Lower temperature decreases solubility. | Store media at the recommended temperature. Warm to 37°C before use. Avoid repeated freeze-thaw cycles. |
| Solvent | Poorly soluble in aqueous media; highly soluble in organic solvents. | Use a suitable carrier solvent like DMSO.[1][4] |
| Concentration | Precipitation occurs above the solubility limit. | Determine the maximum soluble concentration in your specific media through serial dilutions. |
| Mixing Method | Rapid addition of stock solution causes "solvent shock" and precipitation. | Add the stock solution dropwise to warmed media while gently vortexing or swirling. |
| pH | Extreme pH values can alter solubility. | Maintain optimal media pH and consider its effect if using acidic or basic stock solutions.[5] |
Table 2: Common Solvents for Preparing this compound Stock Solutions
| Solvent | Recommended Max. Final Concentration in Culture | Notes |
| DMSO | 0.1% - 0.5% (cell line dependent) | Most common solvent for lipophilic compounds. Always run a vehicle control with the same final DMSO concentration.[4][7] |
| Ethanol | < 0.1% | Can be toxic to cells at higher concentrations. Check cell line tolerance. |
Experimental Protocols
Protocol 1: Recommended Solubilization and Addition of this compound to Media
This protocol is designed to minimize precipitation when preparing cell culture media containing this compound.
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved. Gentle warming to 37°C may be necessary.
-
Warm the Culture Media: Pre-warm the required volume of cell culture medium to 37°C in a water bath. This is a critical step to prevent temperature-related precipitation.[2]
-
Perform a Step-wise Dilution (Critical Step):
-
Do not add the DMSO stock directly to the final volume of media.
-
Aliquot a small volume of the pre-warmed media into a sterile tube.
-
While gently vortexing or swirling the media, add the required volume of this compound stock solution drop-by-drop.[2] This prevents localized high concentrations and solvent shock.
-
-
Final Dilution: Add the this compound-media mixture back to the bulk of the pre-warmed media to achieve the final desired concentration.
-
Visual Inspection: Visually inspect the final medium for any signs of precipitation or cloudiness. If observed, the final concentration may be too high.
Protocol 2: Analysis and Confirmation of Precipitate
If you encounter a persistent precipitate, you can use the following methods to confirm its identity.
-
Visual Inspection via Microscopy:
-
Place a drop of the medium containing the precipitate onto a microscope slide.
-
Observe under a light microscope. Crystalline structures are often indicative of a precipitated compound.
-
-
Centrifugation and Solubilization:
-
Centrifuge a sample of the medium to pellet the precipitate.
-
Remove the supernatant.
-
Attempt to re-dissolve the pellet in a small volume of a suitable organic solvent (e.g., DMSO, ethanol). If the precipitate dissolves, it is likely the added compound.
-
-
Advanced Analytical Methods: For a definitive identification, advanced techniques can be employed.[5][6][8] These typically require specialized equipment:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the chemical bonds and functional groups of the precipitate.
-
HPLC (High-Performance Liquid Chromatography): To separate and quantify the compound.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the precipitate.
-
Visual Guides & Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Linoleamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Linoleamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] For lipid-like molecules such as this compound, a primary source of matrix effects are phospholipids, which are abundant in biological samples like plasma and serum.[2]
Q2: I am observing significant ion suppression in my this compound analysis. What is the likely cause and how can I mitigate it?
A2: The most probable cause of ion suppression in this compound analysis is the co-elution of phospholipids from your biological sample.[2] Phospholipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] To mitigate this, you should focus on sample preparation methods that effectively remove phospholipids. Techniques like Solid-Phase Extraction (SPE) with specialized phospholipid removal cartridges or Liquid-Liquid Extraction (LLE) are highly effective.[3] Additionally, optimizing your chromatographic separation to resolve this compound from the bulk of phospholipids can also significantly reduce ion suppression.
Q3: What is the best sample preparation technique to remove matrix components for this compound analysis?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for removing matrix interferences, particularly phospholipids, prior to LC-MS/MS analysis of N-acylethanolamines like this compound.[4]
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte of interest away from interfering matrix components. For N-acylethanolamines, a common approach involves extraction with a solvent mixture like chloroform/methanol.[5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away. For phospholipid removal, specialized SPE cartridges are available that offer high efficiency.
The choice between LLE and SPE depends on factors such as sample volume, throughput requirements, and the specific matrix. A comparison of these methods is provided in the data section below.
Q4: Should I use an internal standard for this compound quantification? If so, what kind?
A4: Yes, using an internal standard (IS) is crucial for accurate quantification of this compound to compensate for matrix effects and variability in sample preparation.[6] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4).[7] A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[8] If a specific SIL IS for this compound is not commercially available, a deuterated analogue of a structurally similar N-acylethanolamine, such as Anandamide-d8, can be used as an alternative.[9]
Q5: My this compound signal is inconsistent between injections. What could be the cause?
A5: Inconsistent signal intensity can be due to several factors:
-
Carryover: Residual analyte from a previous high-concentration sample adsorbing to the LC system or mass spectrometer and eluting in subsequent injections.
-
Matrix Build-up: Accumulation of matrix components, especially phospholipids, on the analytical column can alter its performance over time.[2]
-
Analyte Instability: this compound, like other fatty acid amides, can be susceptible to degradation. It is important to handle samples appropriately, such as keeping them on ice and adding enzyme inhibitors if necessary, to prevent ex vivo concentration changes.[10]
To address these issues, ensure your LC method includes a thorough column wash after each injection, consider using a guard column, and investigate the stability of this compound under your sample handling and storage conditions.
Quantitative Data on Sample Preparation
The following table summarizes a comparison of different sample preparation techniques for the analysis of various compounds, including those with properties similar to this compound, from biological matrices. This data can help in selecting an appropriate method to minimize matrix effects and maximize recovery.
| Sample Preparation Technique | Analyte Type | Matrix | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Solid-Phase Extraction (Oasis PRiME HLB) | Mixed (Acids, Bases, Neutrals) | Plasma | 90 | 12 | |
| Supported Liquid Extraction (SLE) | Mixed (Acids, Bases, Neutrals) | Plasma | 85 | 12 | |
| Liquid-Liquid Extraction (LLE) | Mixed (Acids, Bases, Neutrals) | Plasma | 75 | 17 | |
| Protein Precipitation (PPT) | 10 Pharmaceutical Compounds | Plasma | >95 | Analyte-dependent, significant | [11] |
| Solid-Phase Extraction (SPE) | 7 Primary Fatty Acid Amides | Saliva, Sweat | >85 | Not specified | [4] |
| Protein Precipitation | 7 Primary Fatty Acid Amides | Plasma, Urine | >85 | Not specified | [4] |
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of N-acylethanolamines, including this compound, from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma/serum, add the internal standard (e.g., this compound-d4 or a suitable analogue) to achieve the desired final concentration.
-
Protein Precipitation & Extraction: Add 800 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins and extract the analytes.[12]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow for using a phospholipid removal SPE plate.
-
Protein Precipitation: In a 96-well collection plate, add 100 µL of plasma or serum. Add the internal standard. Add 300 µL of acetonitrile containing 1% formic acid. Mix thoroughly (e.g., by vortexing for 1 minute).
-
Sample Loading: Place the phospholipid removal SPE plate on a vacuum manifold. Transfer the supernatant from the protein precipitation step to the wells of the SPE plate.
-
Elution: Apply vacuum to the manifold to draw the sample through the sorbent. The eluate, now depleted of phospholipids, is collected in a clean 96-well collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the LLE protocol.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
MS/MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]+) is m/z 282.3. A common product ion for N-acylethanolamines is m/z 62, corresponding to the ethanolamine fragment.[9] Therefore, a starting point for the MRM transition is 282.3 -> 62.0 .
-
This compound-d4 (Internal Standard): The precursor ion would be m/z 286.3. The corresponding MRM transition would be 286.3 -> 62.0 .
-
-
Fragmentor Voltage and Collision Energy: These parameters are instrument-dependent and should be optimized for maximum signal intensity for each transition.
-
Visualizations
N-Acylethanolamine Biosynthesis and Signaling
Caption: Biosynthesis of N-acylethanolamines and their downstream signaling pathways.
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Linoleamide in assays
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) of Linoleamide in experimental assays. Given its lipophilic nature, this compound can adhere to various surfaces, leading to high background signals and inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant problem for this compound?
Non-specific binding refers to the adhesion of a molecule, in this case, this compound, to surfaces other than its intended target, such as plasticware, membranes, and unrelated proteins.[1][2] This is particularly problematic for lipophilic and hydrophobic molecules like this compound, which tend to interact with hydrophobic surfaces, leading to high background noise, reduced assay sensitivity, and false-positive results.[2][3][4]
Q2: What are the primary causes of high non-specific binding in assays involving fatty acid amides?
The main drivers of NSB for molecules like this compound are:
-
Hydrophobic Interactions: The long hydrocarbon tail of this compound readily interacts with hydrophobic plastic surfaces (e.g., polystyrene plates) and other molecules.[5][6]
-
Ionic Interactions: Depending on the buffer pH, both the molecule and the assay surfaces can have charged regions that lead to electrostatic attraction.[5][7]
-
Inadequate Blocking: Failure to sufficiently block all unoccupied sites on the assay surface allows this compound and detection reagents to bind indiscriminately.[1][8]
-
Insufficient Washing: Ineffective or insufficient washing steps fail to remove unbound molecules, contributing to high background.[9][10][11]
-
Analyte Aggregation: Poor solubility of this compound in aqueous buffers can lead to the formation of aggregates, which can become trapped in wells and contribute to NSB.
Troubleshooting Guide: High Background Signals
Problem: My assay is showing high background noise or high optical density (OD) readings in my negative control wells.
High background is a common indicator of significant non-specific binding. The following sections provide potential causes and solutions.
Cause 1: Insufficient or Ineffective Blocking
Q: How can I improve my blocking step? A: The blocking buffer's role is to saturate all potential non-specific binding sites on the assay surface.[1][8] If you are experiencing high background, consider the following optimizations:
-
Change the Blocking Agent: The most common blockers are proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[12] If one is not effective, try the other or a combination. For some applications, non-protein blockers like Polyvinylpyrrolidone (PVP) may be useful, especially for detecting smaller molecules that could be masked by larger blocking proteins.[1]
-
Increase Concentration: You may need to increase the concentration of your blocking agent. Typical concentrations range from 1-5% for BSA.[1][12]
-
Extend Incubation Time: Increasing the blocking incubation time can ensure more complete surface coverage.[8]
-
Include Detergents: Adding a low concentration of a non-ionic detergent like Tween-20 to your blocking buffer can help disrupt hydrophobic interactions.[8][12]
Cause 2: Hydrophobic Interactions with Assay Surfaces
Q: How can I minimize this compound's interaction with plasticware and membranes? A: Since this compound is hydrophobic, minimizing its interaction with assay surfaces is critical.
-
Use Surfactants/Detergents: Non-ionic detergents are essential. Tween-20 is the most common choice and can be added to both wash and blocking buffers to reduce surface tension and disrupt hydrophobic interactions.[5][7][13] Be aware that the effectiveness of detergents can depend on the type of polystyrene plate used.[4] In some cases, detergents can paradoxically increase NSB of certain components, so validation is key.[14]
-
Surface Modification: For persistent issues, consider using plates with different surface chemistries. Low-binding plates are commercially available. Alternatively, lipid-based coatings, such as supported lipid bilayers (SLBs), have shown superior performance in preventing non-specific adsorption of proteins and other biomolecules compared to standard blocking agents.[15][16][17][18][19]
-
Solvent Additives: For highly lipophilic compounds, adding a small percentage of an organic solvent (like DMSO) to your buffer can improve solubility and reduce aggregation, although this must be optimized to avoid denaturing proteins in your assay.[20] Another strategy involves using additives like Solutol®, which has been shown to mitigate NSB in equilibrium dialysis assays without interfering with protein binding.[21][22]
Cause 3: Suboptimal Buffer Conditions
Q: Could my buffer composition be the problem? A: Yes, buffer conditions can significantly impact NSB.
-
Adjust pH: The pH of your buffer determines the charge of both your analyte and the binding surface. Adjusting the pH can help minimize charge-based interactions that cause NSB.[5][7]
-
Increase Salt Concentration: Increasing the ionic strength of your buffer (e.g., with NaCl) can help shield electrostatic charges and reduce charge-based NSB.[5][7]
Cause 4: Inadequate Washing
Q: How can I optimize my wash steps to remove unbound this compound? A: Washing is a critical step for physically removing unbound reagents.[23] Insufficient washing is a primary cause of high background.[9][10]
-
Increase Wash Cycles: A good starting point is 3-5 wash cycles. If background remains high, try increasing the number of washes.[11][13][24]
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface, typically 300 µL or more for a 96-well plate.[9][24]
-
Add a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle can help dissolve and remove weakly bound molecules.[8][25]
-
Use a Detergent: Always include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help dislodge non-specifically bound molecules.[13]
-
Automate Washing: An automated plate washer provides more consistent and vigorous washing than manual methods, which can significantly improve reproducibility.[23]
Data Summary Tables
Table 1: Common Blocking Agents and Surfactants
| Reagent | Type | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein Blocker | 1 - 5% (w/v) | A very common and effective blocking agent.[1] May not be suitable for assays involving phosphoproteins due to potential contamination.[1] |
| Non-Fat Dry Milk | Protein Blocker | 0.2 - 5% (w/v) | Cost-effective alternative to BSA. Not recommended for assays with biotin-avidin systems due to endogenous biotin. |
| Normal Serum | Protein Blocker | 5 - 10% (v/v) | Can be very effective but is more expensive.[1] Use serum from the same species as the secondary antibody to prevent cross-reactivity. |
| Polyvinylpyrrolidone (PVP) | Non-Protein Polymer | 0.5 - 2% (w/v) | A non-protein alternative useful for preventing larger blocking proteins from masking small analytes.[1] |
| Tween-20 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Added to wash and blocking buffers to reduce hydrophobic interactions.[12][13] |
| Triton X-100 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | An effective detergent, but can sometimes disrupt specific binding, so must be used with caution.[12][26] |
Visual Guides and Workflows
A logical approach to troubleshooting is essential. The following flowchart outlines a decision-making process for addressing high background signals in your assay.
Caption: Troubleshooting flowchart for diagnosing and resolving high background due to non-specific binding.
The diagram below illustrates the mechanism by which blocking agents and surfactants prevent the non-specific binding of this compound to a hydrophobic surface.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. arp1.com [arp1.com]
- 9. sinobiological.com [sinobiological.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. biocompare.com [biocompare.com]
- 12. corning.com [corning.com]
- 13. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 14. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. Antifouling Lipid Membranes over Protein A for Orientation-Controlled Immunosensing in Undiluted Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipid bilayer coatings for rapid enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel method for preventing non-specific binding in equilibrium dialysis assays using Solutol® as an additive. | Semantic Scholar [semanticscholar.org]
- 23. corning.com [corning.com]
- 24. bosterbio.com [bosterbio.com]
- 25. novateinbio.com [novateinbio.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linoleamide Extraction from Brain Tissue
Welcome to the technical support center for the optimization of Linoleamide extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from brain tissue?
A1: The most common methods for lipid extraction from brain tissue, which are applicable to this compound, are variations of the Folch or Bligh & Dyer methods. These typically involve homogenization of the brain tissue in a mixture of chloroform and methanol.[1] More modern methods may utilize methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. Following extraction, this compound is often quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: How can I improve the recovery of this compound during extraction?
A2: To improve recovery, ensure complete homogenization of the tissue, use the correct solvent-to-tissue ratio (typically 20:1 v/w), and perform the extraction at a controlled temperature to minimize degradation.[1] It is also crucial to handle samples quickly and keep them on ice to prevent enzymatic degradation. The addition of an internal standard prior to extraction can help to normalize for any loss during sample preparation.
Q3: What are the best storage conditions for brain tissue and lipid extracts to ensure this compound stability?
A3: Brain tissue should be rapidly frozen, for instance in liquid nitrogen, and stored at -80°C to minimize enzymatic activity and lipid degradation.[2] Lipid extracts should be stored in an organic solvent, under an inert atmosphere (like nitrogen or argon) at -20°C or lower to prevent oxidation and hydrolysis.[2] Avoid repeated freeze-thaw cycles, as this can degrade fatty acid amides.
Q4: I am observing low and variable this compound concentrations in my samples. What could be the cause?
A4: Low and variable concentrations can result from several factors, including incomplete tissue homogenization, suboptimal extraction solvent polarity, degradation of this compound during processing, or issues with the analytical instrumentation. Review your entire workflow, from sample collection to data acquisition, for any inconsistencies. Refer to the troubleshooting guide below for specific potential causes and solutions.
Q5: Is pH an important factor in this compound extraction?
A5: Yes, pH can influence the recovery of certain lipids. While fatty acid amides like this compound are generally neutral, the overall pH of the extraction mixture can affect the extraction of other lipid classes and potentially lead to the degradation of some lipids. For solid-phase extraction (SPE) cleanup steps, the pH of the sample and wash solutions can be critical for efficient separation. The optimal pH should be determined empirically for your specific protocol.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating, sonication, or Dounce homogenization) to ensure complete cell lysis and release of lipids. |
| Suboptimal Solvent System | The polarity of the extraction solvent is critical. A mixture of polar and non-polar solvents, such as chloroform/methanol or MTBE/methanol, is generally effective.[1] The optimal ratio may need to be empirically determined. |
| Incorrect Solvent-to-Tissue Ratio | A solvent-to-tissue ratio of 20:1 (v/w) is commonly recommended to ensure efficient extraction.[1] Insufficient solvent volume can lead to incomplete extraction. |
| Degradation During Extraction | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Work quickly to reduce the time samples are exposed to room temperature. The use of antioxidants in the extraction solvent may also be beneficial.[2] |
| Loss During Phase Separation | After adding water or saline to induce phase separation in Folch or Bligh & Dyer methods, ensure complete separation of the organic and aqueous layers by adequate centrifugation. Carefully collect the organic (lower) phase containing the lipids. |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for cleanup, ensure the sorbent is appropriate for fatty acid amides and that the conditioning, loading, washing, and elution steps are optimized. The pH and solvent composition of each step are critical. |
High Variability in this compound Measurements
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire workflow, from tissue dissection and storage to extraction and analysis. Ensure all samples are treated identically. |
| Sample Degradation | As mentioned above, prevent degradation by working quickly, maintaining low temperatures, and using antioxidants. Avoid multiple freeze-thaw cycles of tissue and extracts.[2] |
| Instrumental Variability | Ensure the LC-MS/MS system is properly calibrated and maintained. Use a suitable internal standard (e.g., a deuterated analog of this compound) to account for variations in injection volume and instrument response. |
| Matrix Effects in Mass Spectrometry | Co-eluting compounds from the brain matrix can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to resolve this compound from interfering matrix components. A thorough sample cleanup can also minimize matrix effects. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and samples. |
Experimental Protocols
Detailed Methodology for this compound Extraction from Brain Tissue
This protocol is a general guideline based on established lipid extraction methods and should be optimized for your specific experimental needs.
1. Materials and Reagents:
-
Brain tissue (fresh or frozen at -80°C)
-
Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade) - Alternative to Chloroform
-
0.9% NaCl solution (or ultrapure water)
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)
-
Conical glass centrifuge tubes
-
Nitrogen gas evaporator
-
LC-MS/MS system
2. Tissue Homogenization:
-
Weigh a frozen brain tissue sample (e.g., 50 mg).
-
Immediately place the tissue in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold methanol.
-
Add a known amount of the internal standard (this compound-d4) to each sample.
-
Homogenize the tissue thoroughly until no visible tissue fragments remain. Keep the sample on ice throughout this process.
3. Lipid Extraction (Folch Method):
-
To the homogenate, add 2 mL of chloroform. The final solvent ratio should be approximately 2:1 chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the sample on a shaker at 4°C for 30 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
4. Lipid Extraction (MTBE Method):
-
To the homogenate, add 3.3 mL of MTBE.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the sample on a shaker at 4°C for 30 minutes.
-
Add 825 µL of ultrapure water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Two phases will form. The upper organic phase contains the lipids.
-
Carefully collect the upper organic phase and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
5. Quantification by LC-MS/MS:
-
Analysis is typically performed using a reversed-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound from brain tissue.
Putative Signaling Pathway of this compound
While the direct signaling pathway of this compound in neurons is still under investigation, evidence suggests it can induce an increase in intracellular calcium levels.[3] This diagram illustrates a plausible pathway based on this finding.
Caption: A proposed signaling pathway for this compound-induced calcium mobilization in neuronal cells.
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rr-americas.woah.org [rr-americas.woah.org]
- 3. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Linoleamide aggregation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Linoleamide, with a specific focus on preventing and troubleshooting aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the fatty amide derived from linoleic acid.[1] It is recognized as an endogenous, sleep-inducing lipid.[2][3] In research, it is often studied for its role in modulating intracellular calcium (Ca2+) homeostasis by inhibiting specific Ca2+-ATPase pumps.[4]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its proper handling. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃NO | [2] |
| Molecular Weight | 279.46 g/mol | [2] |
| Appearance | White to beige solid/powder | [2] |
| Melting Point | 51 °C | [2] |
| LogP | 5.29 | [4] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this compound. For other organic solvents, it is generally advised to test solubility empirically. Due to its high LogP value, this compound is expected to have poor solubility in aqueous solutions.
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 2 mg/mL | |
| Water | Practically insoluble | [5] |
| Ethanol | Slightly soluble | [5] |
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the integrity of this compound. To prevent degradation and aggregation, follow the guidelines below.
| Form | Storage Temperature | Duration | Recommendations | Source |
| Powder | -20°C | ≥ 4 years | Keep desiccated | [6] |
| In Solvent (DMSO) | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles | [7] |
| In Solvent (DMSO) | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles | [7] |
Troubleshooting Guide: this compound Aggregation
Aggregation is a common issue driven by the hydrophobic nature of this compound. It often manifests as precipitation or cloudiness when diluting a concentrated stock into an aqueous buffer or cell culture medium.
Q5: My this compound stock solution, or the working solution I just made, has precipitated. What should I do?
A5: Precipitation upon dilution into aqueous media is a known issue for hydrophobic compounds like this compound.[8] This is often due to the compound crashing out of solution when the solvent environment changes rapidly. Follow the workflow below to resolve the issue.
If the precipitate redissolves, use the solution immediately and consider the preventative measures outlined below for future experiments.[9] If it does not, the concentration is likely too high for the solvent system, and the solution should be remade.[10]
Q6: How can I prevent my this compound solution from aggregating in the first place?
A6: Prevention is the most effective strategy. Several factors, from solution preparation to handling, can be optimized.
-
Lower Stock Concentration: While DMSO can dissolve this compound at 2 mg/mL, using a lower stock concentration (e.g., 10-30 mM) can prevent precipitation when diluting into your final assay medium.[10]
-
Stepwise Dilution: Avoid diluting the stock solution in a single large step. A serial or stepwise dilution can mitigate the rapid solvent change that causes precipitation.[7]
-
Temperature Control: Pre-warm your aqueous medium (e.g., to 37°C) before adding the this compound stock.[9] Maintaining temperature above the compound's transition temperature can prevent it from falling out of solution.[11]
-
Mixing Technique: Add the stock solution dropwise into the pre-warmed medium while gently swirling or vortexing the tube.[9] This ensures rapid dispersal and avoids localized high concentrations that can initiate aggregation.
-
Use of a Carrier: For cell culture experiments, consider using fatty acid-free Bovine Serum Albumin (BSA) in the medium. BSA can bind to fatty acids and amides, acting as a carrier to maintain their solubility.[8]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-analysis: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW = 279.46 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 2.79 mg.
-
Solubilization: Add the calculated volume of high-purity, sterile DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If needed, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.[9][10] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store immediately at -80°C for long-term stability.[7]
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution. It is highly effective for detecting the formation of aggregates.[12]
-
Sample Preparation: Prepare your final working solution of this compound in the desired aqueous buffer or medium, following the preventative measures described in Q6. Prepare a "vehicle control" sample containing the same final concentration of DMSO without this compound.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle, solvent viscosity, and refractive index).
-
Blank Measurement: First, measure the vehicle control to determine the background scattering of the buffer and solvent.
-
Sample Measurement: Carefully transfer the this compound working solution to a clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.
-
Data Analysis: The instrument's software will generate a particle size distribution report.
-
Monomeric/Micellar Solution: A stable solution will typically show a single, narrow peak corresponding to small particles (monomers or small micelles).
-
Aggregated Solution: The presence of aggregates will be indicated by the appearance of a second, broader peak at a much larger hydrodynamic radius (typically >100 nm), or a very high polydispersity index (PDI).[13]
-
Signaling Pathway Visualization
This compound is known to modulate intracellular Ca2+ levels by inhibiting specific ion pumps, a distinct mechanism from the commonly confused drug, Lenalidomide.
References
- 1. This compound | C18H33NO | CID 6435901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3072-13-7 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Technical Support Center: Improving the Stability of Linoleamide for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Linoleamide during long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Decreased potency or altered biological activity | Chemical degradation of this compound. The primary pathways are likely hydrolysis of the amide bond and oxidation of the polyunsaturated fatty acid chain. | - Confirm storage conditions (temperature, humidity, light exposure). - Analyze the sample using a stability-indicating method (e.g., HPLC-MS) to identify and quantify degradation products. - If degradation is confirmed, review storage procedures and consider implementing more stringent controls (e.g., inert atmosphere, lower temperature). |
| Appearance of new peaks in chromatogram | Formation of degradation products. | - Identify the new peaks using mass spectrometry (MS) to elucidate their structures. - Compare the degradation profile with results from forced degradation studies to understand the degradation pathway. - Adjust storage conditions to mitigate the specific type of degradation observed (e.g., for oxidation, store under nitrogen or argon). |
| Change in physical appearance (e.g., color, consistency) | Significant degradation or polymerization. | - Discard the sample as its integrity is compromised. - Investigate the storage conditions that led to such extensive degradation to prevent recurrence. |
| Inconsistent experimental results | Variable stability of this compound stock solutions. Aqueous solutions of fatty acid amides may have limited stability.[1] | - Prepare fresh stock solutions for each experiment. - If stock solutions must be stored, aliquot and store at -20°C or lower for a validated period. Avoid repeated freeze-thaw cycles. - For aqueous solutions, it is not recommended to store them for more than one day.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The two most probable degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield linoleic acid and ammonia. Amides are generally more resistant to hydrolysis than esters.
-
Oxidation: The polyunsaturated linoleyl chain is susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides and epoxides. This can be initiated by exposure to air (oxygen), light, or trace metal ions.
2. What are the ideal storage conditions for solid this compound?
For long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C or lower.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Humidity: Keep in a tightly sealed container in a desiccated environment to prevent moisture uptake, which could facilitate hydrolysis.
3. How stable is this compound in solution?
The stability of this compound in solution depends on the solvent and storage conditions. Stock solutions in organic solvents like ethanol, DMSO, and dimethylformamide are generally more stable than aqueous solutions.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot solutions into tightly sealed vials, purge with an inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles. The solubility of oleamide, a similar compound, in PBS (pH 7.2) is approximately 0.05 mg/ml, and it is not recommended to store the aqueous solution for more than one day.[1]
4. How can I assess the stability of my this compound sample?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), should be used. This method should be able to separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities. Forced degradation studies are essential for developing and validating such a method.
5. What is a forced degradation study and why is it important?
A forced degradation study involves intentionally subjecting the drug substance to harsh conditions, such as high heat, humidity, acid, base, oxidation, and light, to accelerate its degradation.[2][3][4] The goal is to generate potential degradation products and identify the degradation pathways.[2][3] This information is crucial for developing a stability-indicating analytical method and for understanding the intrinsic stability of the molecule.[3] A degradation of 5-20% is generally considered optimal for these studies.[2][5]
Quantitative Data on Stability (with Oleamide as a proxy)
Table 1: Thermal Stability of Oleamide
| Temperature | Duration | Observation | Reference |
| 200°C | N/A | Considered the optimum temperature for synthesis, suggesting good thermal stability. | [6][7] |
| >200°C | N/A | Boiling point. | [8] |
| -20°C | ≥4 years | Stable as a crystalline solid. | [1] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Recommended Degradation | Reference |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature. | 5-20% | [2][5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperature. | 5-20% | [2][5] |
| Oxidation | 0.1% to 3.0% H₂O₂ at room temperature. | 5-20% | [5] |
| Thermal | 10°C increments above accelerated testing temperature (e.g., 50°C, 60°C). | 5-20% | [4] |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Assess for acceptable change. | [9][10] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC-MS analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat in an oven at 70°C for 48 hours.
-
Also, heat 1 mL of the stock solution at 70°C for 48 hours.
-
At appropriate time points, cool the samples, dissolve the solid in methanol, and dilute both for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid in methanol and dilute both solutions for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC-MS method. A typical method might use a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks.
-
Use the MS data to identify the mass of the degradation products and propose their structures.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Potential oxidation pathways of the linoleyl chain in this compound.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. longdom.org [longdom.org]
- 3. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijnc.ir [ijnc.ir]
- 7. ijnc.ir [ijnc.ir]
- 8. Oleamide - Wikipedia [en.wikipedia.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Linoleamide Delivery for In vivo CNS Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linoleamide in in vivo central nervous system (CNS) studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it studied in the CNS?
This compound is an endogenous fatty acid amide that has been identified as a lipid mediator in the brain. It is known to induce sleep in various animal models and has been investigated for its potential roles in neuromodulation and cellular signaling, including its effects on cytosolic calcium levels.[1] Its therapeutic potential in various CNS disorders is an active area of research.
2. What are the main challenges in delivering this compound to the CNS in vivo?
The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes from the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2][3] this compound's physicochemical properties, such as its lipophilicity, play a crucial role in its ability to cross the BBB.[4] Additionally, ensuring its stability in formulation and avoiding off-target effects are key considerations.[5]
3. What are the common administration routes for in vivo CNS studies with this compound?
Common routes for administering agents to study their effects on the CNS include:
-
Intraperitoneal (IP) Injection: A common systemic administration route where the substance is injected into the peritoneal cavity.[6][7][8][9]
-
Intravenous (IV) Injection: Direct injection into a vein, providing rapid and complete bioavailability into the systemic circulation.
-
Intracerebroventricular (ICV) Injection: A direct administration route into the cerebral ventricles, bypassing the BBB to ensure the compound reaches the CNS.[10][11]
-
Oral Gavage (PO): Administration directly into the stomach using a feeding needle, used to investigate the oral bioavailability of a compound.[12][13][14][15][16]
The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the properties of the formulation.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Bioavailability
Question: My in vivo experiments with this compound are showing inconsistent results, suggesting poor bioavailability. What could be the cause and how can I troubleshoot this?
Answer:
Poor and variable bioavailability is a common issue, often stemming from the formulation, administration technique, or the inherent properties of this compound.
Possible Causes & Solutions:
-
Poor Solubility: this compound is a lipophilic compound with low aqueous solubility.
-
Formulation Instability: The formulation may not be stable, leading to precipitation of this compound before or after administration.
-
Solution: Prepare fresh formulations for each experiment. If the formulation needs to be prepared in advance, store it under appropriate conditions (e.g., protected from light, at a specific temperature) and visually inspect for any precipitation before use. Sonication can help in creating a uniform suspension, but it's important to ensure this doesn't degrade the compound.[12][16]
-
-
Improper Administration Technique: Incorrect administration can lead to dosing errors.
-
Solution: Ensure proper training on the chosen administration technique (IP, IV, ICV, or oral gavage). For oral gavage, ensure the needle is correctly placed in the esophagus and not the trachea.[13] For IP injections, inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][8]
-
-
First-Pass Metabolism: If administered orally, this compound may be subject to significant first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation.
-
Solution: If oral bioavailability is consistently low, consider a parenteral route of administration like IP or IV injection to bypass first-pass metabolism.
-
Issue 2: Suspected Off-Target Effects or Vehicle-Related Toxicity
Question: I am observing unexpected behavioral changes or signs of toxicity in my animals that do not seem to be related to the expected effects of this compound. What should I do?
Answer:
It is crucial to differentiate between the effects of this compound, the vehicle, and the administration procedure itself.
Possible Causes & Solutions:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause adverse effects. For example, high concentrations of DMSO can be toxic.
-
Solution: Always include a vehicle-only control group in your experiments. This will help you to distinguish the effects of the vehicle from the effects of this compound. Try to minimize the concentration of potentially toxic solvents in your formulation.
-
-
Stress from Administration: The handling and administration procedure can induce stress in the animals, leading to physiological and behavioral changes.
-
Contamination: The formulation or injection equipment might be contaminated.
-
Solution: Use sterile techniques for preparing and administering the formulation.[7] Be aware of potential leachates from plastic labware. Notably, oleamide, a compound structurally similar to this compound, has been reported to leach from common laboratory plastics like syringe tubes, which could interfere with your results.[18] It is advisable to run a procedural blank where the vehicle is passed through the same labware to check for such contaminants.[18]
-
Issue 3: Difficulty Crossing the Blood-Brain Barrier (BBB)
Question: I am not observing the expected CNS effects after systemic administration of this compound. How can I improve its delivery to the brain?
Answer:
Enhancing CNS delivery of therapeutic agents is a significant challenge. Here are some strategies to consider:
-
Chemical Modification:
-
Prodrugs: Modify the this compound molecule to create a more lipophilic prodrug that can more easily cross the BBB and is then converted to the active form in the brain.[19]
-
-
Advanced Formulation Strategies:
-
Nanoparticles: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its stability and facilitate its transport across the BBB.[20][21] PEGylated SLNs, in particular, have shown promise for brain drug delivery.[20]
-
Liposomes: These are another type of nanoparticle that can encapsulate both hydrophilic and lipophilic drugs and enhance their delivery across biological membranes.[22]
-
-
Direct CNS Administration:
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Lenalidomide (Oral)[23][24][25] | This compound (To Be Determined) |
| Tmax (h) | Time to reach maximum plasma concentration | ~1.0 | TBD |
| Cmax (ng/mL) | Maximum plasma concentration | Dose-proportional | TBD |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-proportional | TBD |
| t1/2 (h) | Elimination half-life | 3-4 | TBD |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | >90% | TBD |
TBD: To Be Determined through experimental studies.
Experimental Protocols
Intraperitoneal (IP) Injection Protocol (Mouse)
This protocol is adapted from standard operating procedures for rodent injections.[6][7]
Materials:
-
Sterile syringes (1 mL)
-
70% ethanol
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended injection volume is 10 mL/kg.[6]
-
Prepare the this compound formulation, ensuring it is at room temperature and well-mixed.
-
Restrain the mouse securely. For a one-person technique, scruff the mouse and position it in dorsal recumbency with the head tilted slightly downwards.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[7]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or fluid appears, discard the syringe and start over with a fresh one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage Protocol (Mouse)
This protocol is based on general guidelines for oral gavage in mice.[13]
Materials:
-
Sterile syringes (1 mL)
-
Flexible or rigid feeding needle (20-22 gauge, bulb-tipped)
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the mouse to determine the appropriate gavage volume (typically 5-10 mL/kg).
-
Fill the syringe with the correct volume of the this compound formulation.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Introduce the feeding needle into the mouth, just behind the incisors.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse will often swallow, which helps guide the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance will be felt as it passes the pharynx), slowly administer the solution.
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Intracerebroventricular (ICV) Injection Protocol (Mouse)
This is a surgical procedure that requires stereotaxic equipment and appropriate anesthesia and analgesia. This is a summary of the key steps.[10]
Materials:
-
Stereotaxic frame
-
Anesthesia machine
-
Microsyringe pump
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill)
-
Analgesics and anesthetics
Procedure:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Administer an analgesic.
-
Shave the head and clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the injection needle to the desired depth in the ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes after the infusion to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.[10]
Visualizations
Experimental Workflow for In Vivo this compound Study
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The blood–brain barrier: Structure, regulation and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Therapies in Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. queensu.ca [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the neonatal intracerebroventricular delivery of adeno-associated viral vectors for brain restoration of MECP2 for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gavage [ko.cwru.edu]
- 14. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intraperitoneal Injection into Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanotechnology for CNS Delivery of Bio-Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Reducing background noise in fluorescent-based Linoleamide assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal quality in fluorescent-based linoleamide assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of high background noise in my fluorescent this compound assay?
High background fluorescence, which can obscure the specific signal from your this compound probe, can originate from several sources. These can be broadly categorized as intrinsic sample properties and extrinsic factors related to assay components and instrumentation.
-
Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, collagen, and riboflavin. This is a common issue in cell-based assays, where cellular components contribute to the background signal. Lipofuscin, an age-related pigment, can also be a significant source of autofluorescence in certain tissues.[1]
-
Assay Media and Reagents: Standard cell culture media often contain components that contribute to background fluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS) are known to increase background levels.[2][3][4][5]
-
Non-specific Binding of Fluorescent Probes: The fluorescent dye used to detect this compound or its effects may bind non-specifically to cellular components or the assay plate itself. This is particularly relevant for lipophilic dyes that may interact with various cellular membranes.[6]
-
Instrumental Noise: The fluorescence reader or microscope itself can be a source of noise, including detector noise and light source instability.[7][8]
Q2: My signal-to-noise ratio is low. How can I increase the specific signal?
Improving the signal-to-noise ratio (SNR) involves either increasing the signal, decreasing the noise, or both. To enhance your specific signal:
-
Optimize Probe Concentration: Titrate your fluorescent probe to determine the optimal concentration that provides the brightest signal without causing excessive background or cellular toxicity.
-
Choose a Brighter Fluorophore: If possible, select a fluorescent probe with a high quantum yield and extinction coefficient. Red-shifted fluorophores are often advantageous as they tend to have less interference from cellular autofluorescence, which is typically stronger in the blue-green spectrum.[7]
-
Enhance Target Accessibility: For intracellular targets, ensure adequate cell permeabilization to allow the probe to reach its target.
Q3: I suspect autofluorescence is the main issue. What are the best strategies to mitigate it?
Autofluorescence is a common challenge, but several methods can help reduce its impact:
-
Use Phenol Red-Free Media: If conducting live-cell imaging, switching to a phenol red-free medium can significantly reduce background fluorescence.[2][3][4][5]
-
Reduce Serum Concentration: Minimize the concentration of fetal bovine serum (FBS) in your final assay buffer, as it is a known contributor to background fluorescence.[2]
-
Select Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue and green spectral regions. Using probes that excite and emit in the red or far-red spectrum can help to avoid this interference.[7]
-
Spectral Unmixing: If your imaging software supports it, spectral unmixing algorithms can be used to computationally separate the specific probe signal from the autofluorescence spectrum.
-
Chemical Quenching: For fixed cells, agents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence. Commercial quenching reagents are also available.[1][9][10]
Q4: How can I minimize non-specific binding of my fluorescent probe?
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound or loosely bound molecules. The inclusion of a mild, non-ionic detergent like Tween-20 in the wash buffer can also be beneficial.
-
Use Blocking Agents: For assays involving antibodies, blocking with a protein solution like bovine serum albumin (BSA) or serum from the same species as the secondary antibody can reduce non-specific binding.
-
Reduce Probe Concentration: Using the lowest effective concentration of your fluorescent probe, as determined by titration, will help to minimize non-specific interactions.
Q5: What instrumental or hardware changes can I make to improve my results?
-
Use High-Quality Optical Filters: Ensure that your excitation and emission filters are well-matched to the spectral properties of your fluorophore to maximize signal collection and minimize bleed-through from other fluorescent sources. Adding a second emission filter can further reduce background and improve the signal-to-noise ratio.[7][8]
-
Employ Confocal Microscopy: If available, a confocal microscope can significantly reduce out-of-focus light, thereby lowering background and improving image quality.
-
Use Glass-Bottom Plates: For microscopy-based assays, switching from plastic-bottom to glass-bottom plates can reduce background fluorescence, as plastic can be autofluorescent.
-
Utilize Bottom-Reading Plate Readers: For cell-based assays in microplates, a plate reader with bottom-reading capabilities can be advantageous. This is because the excitation and emission light does not have to pass through the bulk of the culture medium, which can be a source of background fluorescence.[2]
Data on Background Reduction Strategies
The following tables summarize quantitative data on the effectiveness of various background reduction techniques.
Table 1: Impact of Assay Media on Signal-to-Blank Ratio
| Media Composition | Signal-to-Blank (S/B) Ratio (Arbitrary Units) | Percent Decrease from Optimal |
| PBS+ (Phosphate-Buffered Saline) | 100 | 0% |
| DMEM (Phenol Red-Free) + 1% FBS | 85 | 15% |
| DMEM (with Phenol Red) + 1% FBS | 60 | 40% |
| DMEM (Phenol Red-Free) + 10% FBS | 70 | 30% |
| DMEM (with Phenol Red) + 10% FBS | 45 | 55% |
Data adapted from BMG LABTECH Application Note on reducing autofluorescence in cell-based assays. The S/B ratio is a measure of assay quality, where a higher number indicates a better distinction between the signal and the background noise.[2]
Table 2: Improvement of Signal-to-Noise Ratio with Additional Optical Filters
| Experimental Setup | Relative Excess Background Noise | Signal-to-Noise Ratio (SNR) Improvement |
| Standard Single Emission Filter | High | Baseline |
| Addition of a Second Emission Filter | Reduced | ~2-fold |
| Addition of a Second Excitation Filter | Further Reduced | ~2.5-fold |
| Combined Second Emission & Excitation Filters | Significantly Reduced | >3-fold |
Data derived from a study on enhancing the signal-to-noise ratio in quantitative fluorescence microscopy. The addition of secondary filters helps to remove stray excitation light, leading to a significant reduction in background noise and a corresponding increase in the SNR.[7][8]
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid (this compound Analog) Uptake Assay
This protocol is adapted for a fluorescently labeled fatty acid analog, such as BODIPY™ FL C16, which can be used to study fatty acid uptake, a process that may be influenced by this compound.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Serum-free, phenol red-free cell culture medium
-
Wash buffer (e.g., PBS)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation: On the day of the assay, remove the growth medium and wash the cells once with serum-free, phenol red-free medium. Add fresh serum-free, phenol red-free medium and incubate for 1-2 hours to starve the cells.
-
Preparation of Loading Solution: Prepare the fluorescent fatty acid analog working solution in serum-free, phenol red-free medium. The final concentration should be optimized, but a starting point of 1-5 µM is common.[11]
-
Treatment with this compound (Optional): If investigating the effect of this compound on fatty acid uptake, pre-incubate the cells with the desired concentrations of this compound for the appropriate time before adding the fluorescent fatty acid.
-
Initiation of Uptake: Remove the starvation medium and add the fluorescent fatty acid loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This should be optimized for your cell type.
-
Termination of Uptake and Washing: Remove the loading solution and wash the cells 2-3 times with cold wash buffer to stop the uptake and remove extracellular probe.
-
Fluorescence Measurement: Add fresh wash buffer to the wells and immediately measure the fluorescence using a microplate reader with excitation/emission settings appropriate for the chosen fluorophore (e.g., ~485/515 nm for BODIPY FL C16). Use the bottom-read mode if available.[12][13]
Troubleshooting for this Protocol:
-
High Background:
-
Ensure complete removal of the loading solution by thorough washing.
-
Confirm that you are using phenol red-free medium and have minimized serum exposure.
-
Run a "no-cell" control with the loading solution to check for background from the media or plate.
-
-
Low Signal:
-
Increase the concentration of the fluorescent fatty acid analog.
-
Increase the incubation time.
-
Ensure cells are healthy and not over-confluent.
-
Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red
This protocol is for visualizing intracellular lipid droplets, the formation of which may be influenced by this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslips.
-
Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the stock solution in PBS or serum-free medium to a final concentration of 200-1000 nM.[14]
-
Staining:
-
Live Cells: Remove the culture medium, wash once with PBS, and add the Nile Red staining solution. Incubate for 5-10 minutes at room temperature, protected from light.[14]
-
Fixed Cells: Remove the culture medium, wash with PBS, and fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS, then add the Nile Red staining solution and incubate for 10 minutes.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.
-
Imaging: Mount the coverslip (if used) and image the cells using a fluorescence microscope. For selective detection of lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).[14][15][16]
Troubleshooting for this Protocol:
-
High Background/Non-specific Staining:
-
Weak Signal:
-
Increase the Nile Red concentration or incubation time.
-
Ensure that your cells are healthy and contain lipid droplets. Positive controls (e.g., cells treated with oleic acid to induce lipid droplet formation) can be useful.
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for this compound leading to increased intracellular calcium.[17]
Experimental Workflow
Caption: A logical workflow for troubleshooting common issues in fluorescent-based assays.
Logical Relationship Diagram
Caption: Relationship between sources of background noise and corresponding solutions.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promocell.com [promocell.com]
- 4. researchgate.net [researchgate.net]
- 5. ibidi.com [ibidi.com]
- 6. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 7. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. content.abcam.com [content.abcam.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
- 17. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Sleep-Inducing Efficacy of Linoleamide and Oleamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sleep-inducing properties of two endogenous fatty acid amides: Linoleamide and Oleamide. Both molecules have been identified as potential regulators of sleep, but they exhibit distinct mechanistic profiles. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes their proposed signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Quantitative Data Summary
The following table summarizes the quantitative data from experimental studies on this compound and Oleamide, focusing on their effects on sleep parameters and key biological activities.
| Compound | Parameter | Experimental Model | Dosage/Concentration | Key Finding | Citation |
| Oleamide | Sleep Latency | Rats & Mice | Not specified | Markedly decreased sleep latency. | [1] |
| Total Sleep Time | Rats | Not specified | Increased total sleep time when FAAH is inhibited. | [2][3] | |
| Slow-Wave Sleep | Rats | 10 and 20 mg/kg (i.p.) | Increased slow-wave sleep 2. | [4] | |
| GABA-A Receptor Modulation | Oocytes | EC50 = 28.94 µM | Potentiated GABA-gated currents. | [5] | |
| Gap Junction Communication | Rat Glial Cells | 50 µM | Caused complete inhibition. | [6] | |
| This compound | Cytosolic Ca2+ Increase | MDCK Renal Tubular Cells | EC50 = 20 µM | Induced a concentration-dependent increase in [Ca2+]i. | [7] |
| Sleep Induction | Cats, Rats, Humans | Not specified | Has been shown to induce sleep. | [7][8] |
Signaling Pathways and Mechanisms of Action
While both this compound and Oleamide are fatty acid amides metabolized by Fatty Acid Amide Hydrolase (FAAH), their primary mechanisms for inducing sleep appear to diverge. Oleamide interacts with multiple neurotransmitter systems, whereas this compound's known effects are centered on intracellular calcium modulation.
Oleamide Signaling Pathway
Oleamide's hypnotic actions are pleiotropic, involving direct and indirect modulation of several key sleep-regulating systems. It is known to enhance the activity of GABA-A receptors, the primary targets for many sedative drugs.[2][3][5] Its action also involves the serotonergic and cannabinoid systems.[2][3] The ability of the cannabinoid antagonist SR 141716 to inhibit Oleamide's hypnotic effects suggests a role for the endocannabinoid pathway.[2][3] Furthermore, by competing with the endocannabinoid anandamide for degradation by FAAH, Oleamide may indirectly increase anandamide levels, further promoting sleep.[5][9]
This compound Signaling Pathway
The known mechanism for this compound involves the modulation of intracellular calcium ([Ca2+]i) homeostasis.[8] Studies have shown that this compound can induce significant increases in cytosolic calcium levels.[7] This is achieved by triggering the release of calcium from the endoplasmic reticulum stores, which in turn activates capacitative calcium entry into the cell.[7][8] This entire process occurs independently of the inositol-1,4,5-trisphosphate (IP3) pathway, suggesting a distinct signaling cascade.[7] How this modulation of calcium signaling ultimately translates to sleep induction at the systems level requires further investigation.
Experimental Protocols
The evaluation of sleep-inducing compounds typically involves in vivo studies in rodent models. The pentobarbital-induced sleep test is a common method for screening central nervous system depressant effects.
Pentobarbital-Induced Sleep Test in Rodents
This protocol is widely used to assess the hypnotic effects of test compounds by measuring their ability to potentiate the sleep induced by a sub-hypnotic dose of pentobarbital.
-
Animal Acclimation: Male ICR mice or Sprague-Dawley rats are acclimated for at least one week under controlled conditions (20–25°C, 12h light/dark cycle) with ad libitum access to food and water.[10]
-
Fasting: Animals are fasted for 12-24 hours prior to the experiment to ensure consistent absorption of the test compounds.[11][12]
-
Compound Administration: The test compound (e.g., Oleamide) or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).[10][11]
-
Pentobarbital Injection: After a set period (typically 30 minutes) to allow for absorption of the test compound, pentobarbital sodium is administered intraperitoneally to induce sleep.[10][11]
-
Measurement of Sleep Parameters:
-
Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex (the animal remains immobile for >1 minute when placed on its back) is recorded.[11]
-
Sleep Duration: The time from the loss of the righting reflex until it is spontaneously regained is measured as the total sleep time.
-
-
Data Analysis: The sleep latency and duration for the compound-treated groups are compared to the vehicle control group using statistical analysis to determine significance.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sleep-inducing Lipid Oleamide Deconvolutes Gap Junction Communication and Calcium Wave Transmission in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Linoleamide and Anandamide Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the signaling pathways of two endogenous fatty acid amides: Linoleamide and Anandamide. While Anandamide is a well-characterized endocannabinoid, the signaling profile of this compound is less understood. This document aims to consolidate the available experimental data to facilitate a direct comparison, highlighting key differences in receptor engagement, downstream signaling, and metabolism.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Anandamide, providing a side-by-side comparison of their interaction with key molecular targets.
Table 1: Receptor Binding Affinities (Ki)
| Ligand | CB1 Receptor (Ki) | CB2 Receptor (Ki) | Reference |
| This compound | 10 µM | 25 µM | [1] |
| Anandamide | 89 nM | 371 nM | [2] |
Table 2: Receptor Activation (EC50)
| Ligand | GPR55 (EC50) | TRPV1 (EC50) | Reference |
| This compound | Data not available | Data not available | |
| Anandamide | 18 nM | ~261 nM - 7.3 µM | [2][3][4] |
Table 3: Enzyme Kinetics
| Ligand | Enzyme | Km | Vmax | Ki | Reference |
| This compound | FAAH | Data not available | Data not available | 9.0 µM (inhibition) | [1] |
| Anandamide | FAAH | 104 µM (for oleamide hydrolysis) | 5.7 nmol/min/mg protein (for oleamide hydrolysis) | Data not available | [5] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways of Anandamide and the currently understood signaling actions of this compound.
Caption: Anandamide Signaling Pathways.
Caption: this compound Signaling Actions.
Head-to-Head Comparison
Receptor Binding and Activation:
Anandamide is a well-established agonist for both CB1 and CB2 receptors, exhibiting nanomolar binding affinities.[2] In contrast, this compound displays significantly weaker affinity for both cannabinoid receptors, with Ki values in the micromolar range.[1] This suggests that at physiological concentrations, Anandamide is a much more potent activator of the classical cannabinoid signaling pathways.
Anandamide also activates other receptors, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid 1 (TRPV1) channel, with EC50 values in the nanomolar to low micromolar range.[2][3][4] Currently, there is a lack of data on whether this compound can activate these receptors.
Downstream Signaling:
Anandamide's activation of CB1 and CB2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[6][7] Additionally, Anandamide can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.[6][8] Its activation of TRPV1 leads to an influx of calcium ions, while GPR55 activation can trigger phospholipase C (PLC) and subsequent release of intracellular calcium stores.[4][9]
The downstream signaling of this compound is less defined. It has been shown to induce the release of calcium from the endoplasmic reticulum and increase ERK phosphorylation in a cannabinoid receptor-independent manner.[10][11] Furthermore, this compound has been observed to inhibit NF-κB signaling, suggesting anti-inflammatory properties.[]
Metabolism:
Both Anandamide and this compound are metabolized by the enzyme fatty acid amide hydrolase (FAAH). Anandamide is a well-known substrate for FAAH, which hydrolyzes it into arachidonic acid and ethanolamine, thereby terminating its signaling.[13] this compound is also hydrolyzed by FAAH and can act as an inhibitor of the enzyme.[1] The kinetic parameters (Km and Vmax) for this compound hydrolysis by FAAH are not yet determined.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Anandamide signaling.
1. Cannabinoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a ligand for cannabinoid receptors (CB1 and CB2).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain for CB1, spleen for CB2, or cell lines transfected with the receptor).
-
Radioligand: A radiolabeled cannabinoid ligand with high affinity, such as [³H]CP55,940, is used.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Anandamide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. GTPγS Binding Assay
-
Objective: To assess the functional activity of a ligand at a G protein-coupled receptor (GPCR) by measuring G protein activation.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Reaction Mixture: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound at various concentrations.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide, often by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) of the ligand.
-
3. Fatty Acid Amide Hydrolase (FAAH) Activity Assay
-
Objective: To measure the rate of hydrolysis of a substrate by FAAH and to determine the kinetic parameters (Km and Vmax) or inhibitory potential (Ki) of a compound.
-
Methodology (Fluorometric Assay):
-
Enzyme Source: Purified FAAH or cell/tissue homogenates containing FAAH are used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used. Hydrolysis of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
-
Assay Procedure: The enzyme is incubated with the substrate at various concentrations (for Km/Vmax determination) or with a fixed substrate concentration and varying concentrations of the inhibitor (for Ki determination).
-
Fluorescence Measurement: The increase in fluorescence over time, corresponding to the production of AMC, is monitored using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).
-
Data Analysis:
-
For Km and Vmax, the initial reaction velocities are plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
-
For Ki, the inhibition data is analyzed using appropriate models (e.g., competitive, non-competitive) to determine the inhibitory constant.
-
-
Workflow for a Typical FAAH Kinetic Assay:
Caption: Workflow of a Fluorometric FAAH Activity Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Linoleamide in Fatty Acid Amide Hydrolase (FAAH) Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of linoleamide, specifically linoleoyl ethanolamide (LEA), in fatty acid amide hydrolase (FAAH) assays. It aims to offer an objective overview of its performance relative to other well-known FAAH substrates, supported by available experimental data and detailed methodologies.
Introduction to FAAH and its Substrates
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as N-acylethanolamines (NAEs).[1][2] By hydrolyzing these signaling molecules, FAAH regulates a variety of physiological processes, including pain, inflammation, and neurotransmission. The most studied substrate of FAAH is N-arachidonoylethanolamine, or anandamide (AEA), an endogenous cannabinoid.[1][2] However, FAAH exhibits broad substrate specificity and is known to hydrolyze other fatty acid amides, including oleamide, palmitoylethanolamide (PEA), oleoylethanolamide (OEA), and linoleoylethanolamide (LEA).[3][4] Understanding the cross-reactivity of these various substrates is critical for the accurate design and interpretation of FAAH activity and inhibition assays.
Comparative Analysis of FAAH Substrates
While extensive quantitative kinetic data directly comparing this compound with other FAAH substrates in a single study is limited in the publicly available literature, a qualitative and semi-quantitative comparison can be drawn from various sources. FAAH generally shows a preference for substrates with arachidonoyl or oleoyl acyl chains.
Key Observations:
-
Substrate Preference: FAAH preferentially hydrolyzes arachidonoyl and oleoyl substrates, with arachidonoyl-containing substrates being hydrolyzed approximately three times faster than their oleoyl counterparts.[1]
-
Amide Headgroup: Primary fatty acid amides are typically hydrolyzed about twice as fast as the corresponding ethanolamides.[1]
-
This compound as a Substrate: Linoleoylethanolamide (LEA) has been identified as a substrate for FAAH.[3][4] However, based on the general substrate preferences of FAAH, it is likely hydrolyzed at a slower rate compared to anandamide (arachidonoyl ethanolamide) and oleoylethanolamide.
-
In Vivo Effects: In mice, linoleoyl ethanolamide has been shown to be approximately four times less potent than anandamide in inducing catalepsy, an in vivo effect indicative of cannabinoid-like activity which is influenced by FAAH-mediated degradation.[5]
Table 1: Comparison of Common FAAH Substrates
| Substrate | Common Abbreviation | Acyl Chain | Endocannabinoid Activity | Notes on FAAH Hydrolysis |
| Anandamide | AEA | Arachidonoyl (20:4) | Yes (CB1 and CB2 agonist) | Preferred substrate, rapid hydrolysis.[1][2] |
| Oleamide | Oleoyl (18:1) | Yes (Acts on CB1 receptors) | A primary amide, hydrolyzed faster than ethanolamides.[1] | |
| Oleoylethanolamide | OEA | Oleoyl (18:1) | No (Acts on PPAR-α) | Hydrolyzed by FAAH. |
| Palmitoylethanolamide | PEA | Palmitoyl (16:0) | No (Acts on PPAR-α) | Hydrolyzed by FAAH. |
| Linoleoylethanolamide | LEA | Linoleoyl (18:2) | Weak (Weak binding to CB1/CB2)[5] | Confirmed FAAH substrate.[3][4] Likely hydrolyzed at a slower rate than AEA and OEA based on FAAH's acyl chain preference. |
Experimental Protocols
Radiometric FAAH Activity Assay (Adapted for this compound)
This method is based on the quantification of the radiolabeled ethanolamine product following the hydrolysis of radiolabeled N-acylethanolamine.
Materials:
-
Enzyme Source: Homogenates or microsomal fractions from tissues (e.g., brain, liver) or cells expressing FAAH.
-
Substrate: [¹⁴C-ethanolamine]-Linoleoylethanolamide (Custom synthesis or radiolabeling may be required).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Reaction Termination: Chloroform/Methanol (1:1 v/v).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Prepare tissue or cell homogenates in ice-cold assay buffer.
-
In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.
-
Initiate the reaction by adding [¹⁴C-ethanolamine]-Linoleoylethanolamide to a final concentration in the low micromolar range.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding an excess of ice-cold chloroform/methanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
The product, [¹⁴C]-ethanolamine, will partition into the aqueous phase, while the unreacted substrate remains in the organic phase.
-
An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Enzyme activity is calculated based on the amount of [¹⁴C]-ethanolamine produced per unit time per amount of protein.
Fluorometric FAAH Activity Assay (Adapted for this compound)
This high-throughput method utilizes a synthetic substrate that releases a fluorescent product upon hydrolysis by FAAH. To adapt this for studying this compound's cross-reactivity, this compound can be included as a competitive substrate or inhibitor.
Materials:
-
Enzyme Source: Recombinant FAAH or tissue/cell lysates.
-
Fluorogenic Substrate: e.g., AMC-arachidonoyl amide.
-
Test Compound: this compound (or Linoleoylethanolamide).
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Inhibitor (for control): e.g., URB597.
-
Fluorescence Microplate Reader.
Procedure for Competitive Inhibition Assay:
-
In a 96-well microplate, add the enzyme source and varying concentrations of this compound (the potential competitor).
-
Pre-incubate the enzyme and this compound for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., AMC-arachidonoyl amide).
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 360/465 nm for AMC).
-
The rate of fluorescence increase is proportional to FAAH activity.
-
A decrease in the rate of fluorescence in the presence of this compound would indicate competitive inhibition or substrate competition.
-
An IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of this compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for an FAAH inhibition assay.
Caption: FAAH terminates anandamide signaling.
Caption: Workflow for an FAAH inhibition assay.
Conclusion
This compound, in the form of linoleoyl ethanolamide, is a recognized substrate of FAAH. While direct, quantitative kinetic comparisons with other endocannabinoids like anandamide are not extensively documented, the known substrate preferences of FAAH suggest that it is likely a less efficiently hydrolyzed substrate. This cross-reactivity implies that this compound could act as a competitive substrate or a weak inhibitor in FAAH assays that utilize other substrates. Researchers designing or interpreting FAAH assays should consider the potential for cross-reactivity from this compound and other endogenous fatty acid amides, especially when analyzing complex biological samples where multiple potential substrates may be present. Further kinetic studies are warranted to fully elucidate the comparative enzymatic parameters of this compound hydrolysis by FAAH.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Distinguishing the In Vivo Effects of Linoleamide from Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Linoleamide, an endogenous fatty acid amide, has garnered significant interest for its diverse biological activities, including its role in sleep regulation and cellular signaling. However, once administered in vivo, this compound is subject to metabolic transformation, yielding a range of metabolites that may possess their own distinct physiological effects. Discerning the activity of the parent compound from its metabolic byproducts is crucial for understanding its mechanism of action and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound and its primary metabolites, summarizing key experimental data and methodologies to aid researchers in this complex field.
Metabolic Pathways of this compound
This compound undergoes metabolism through three primary enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH), and oxidation by Cytochrome P450 (CYP) and Lipoxygenase (LOX) enzymes. Each pathway generates distinct metabolites with potentially different biological activities.
Caption: Metabolic pathways of this compound.
Comparative Biological Activities
The following tables summarize the known biological activities of this compound and its major classes of metabolites. It is important to note that direct comparative studies with quantitative data are limited; therefore, this comparison is based on the individual effects reported in the literature.
Table 1: Comparison of In Vivo Effects
| Compound Class | Key Biological Activities | Supporting Evidence/Observations |
| This compound (Parent Compound) | Sleep Induction: Has been shown to induce sleep in various animal models.[1] Calcium Signaling: Increases intracellular calcium concentrations.[1] Anti-inflammatory Effects: Inhibition of its degradation by FAAH leads to anti-inflammatory responses.[2] | Administration of this compound leads to dose-dependent increases in sleep duration. In cell-based assays, it triggers the release of intracellular calcium stores. Pharmacological inhibition of FAAH, which increases endogenous this compound levels, reduces inflammation in animal models of acute lung injury.[1][2] |
| FAAH Hydrolysis Metabolites (Linoleic Acid & Ethanolamine) | Limited Direct Signaling: These metabolites do not activate cannabinoid receptors.[3] Pro-inflammatory Potential (Linoleic Acid): High dietary intake of linoleic acid can promote a pro-inflammatory state and is a precursor to other inflammatory mediators.[4][5][6] | The primary role of FAAH is considered to be the termination of this compound signaling.[3] While ethanolamine is a ubiquitous molecule with diverse cellular functions, high levels of linoleic acid in tissues are associated with increased levels of pro-inflammatory eicosanoids and can contribute to obesity.[4][5][6] |
| CYP450 Oxidation Metabolites (EpOMEs & DiHOMEs) | Pro-inflammatory and Pro-tumorigenic (EpOMEs): Can exacerbate colon tumorigenesis.[7] Cytotoxicity and Vascular Permeability (DiHOMEs): Implicated as cytotoxic agents and associated with acute respiratory distress syndrome.[8] Pain Perception and Immune Response Modulation (DiHOMEs): Can act as lipid mediators in pain and alter immune responses.[9][10] | Studies on linoleic acid metabolism show that its CYP-derived metabolites, EpOMEs and DiHOMEs, have potent biological effects. For example, 12,13-EpOME has been shown to have pro-inflammatory effects, and DiHOMEs have been linked to both deleterious and beneficial effects depending on the context.[7][8][9][10] |
| Lipoxygenase (LOX) Oxidation Metabolites (HODEs) | Pro-inflammatory and Hyperalgesic: Can act as endogenous agonists of TRPV1, contributing to inflammatory pain.[11] Modulation of Neuroinflammation: The LOX pathway is involved in microglia-mediated neuroinflammation.[12] | Oxidized metabolites of linoleic acid, such as 9-HODE and 13-HODE, are known to be produced during inflammation and can directly activate sensory neurons to produce pain.[11] The broader LOX pathway is a key regulator of inflammation in the central nervous system.[12] |
Experimental Protocols
Distinguishing the effects of this compound from its metabolites in vivo requires a combination of pharmacological, metabolic, and analytical techniques.
Pharmacological Inhibition of Metabolic Enzymes
A key strategy is to use selective inhibitors of the enzymes responsible for this compound metabolism.
References
- 1. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Linoleic Acid Elevates Endogenous 2-AG and Anandamide and Induces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Linoleic Acid Elevates the Endocannabinoids 2-AG and Anandamide and Promotes Weight Gain in Mice Fed a Low Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary linoleic acid elevates the endocannabinoids 2-AG and anandamide and promotes weight gain in mice fed a low fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP eicosanoid pathway mediates colon cancer-promoting effects of dietary linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxygenase Metabolism: Critical Pathways in Microglia-mediated Neuroinflammation and Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Linoleamide's Effects on Calcium Influx: A Comparative Guide
This guide provides a comparative analysis of the effects of linoleamide on intracellular calcium concentration ([Ca²⁺]i), with a focus on independently verifiable experimental data. For researchers in cellular signaling and drug development, this document summarizes key findings, compares this compound with other relevant fatty acid amides, and provides detailed experimental protocols to facilitate replication and further investigation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its structural analogs, anandamide and oleamide, concerning their effects on calcium influx.
| Compound | Cell Type | EC₅₀ (µM) | Mechanism of Action | Reference |
| This compound | MDCK (renal tubular cells) | 20 | Release of Ca²⁺ from the endoplasmic reticulum followed by capacitative Ca²⁺ entry; IP₃-independent. | [1] |
| Anandamide | Trigeminal Ganglion Neurons | 7.41 | Direct Ca²⁺ influx, dose-dependent.[2] | [2][3] |
| Transfected cells & DRG Neurons | - | Amplifies Ca²⁺ influx via TRPV1 channels following intracellular Ca²⁺ mobilization.[4][5] | [4][5] | |
| HEK 293 cells | ~1 | Blocks T-type calcium channels (α₁H and α₁I subunits).[6] | [6] | |
| Oleamide | T24 (human bladder cancer) | 50 | Release of Ca²⁺ from thapsigargin-sensitive stores and subsequent Ca²⁺ entry; Phospholipase C-independent.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2
This protocol is based on the methodology used to study the effects of this compound on [Ca²⁺]i in MDCK cells[1].
-
Cell Preparation:
-
Culture Madin-Darby Canine Kidney (MDCK) cells on glass coverslips in a suitable growth medium.
-
Prior to the experiment, wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
-
Fura-2 Loading:
-
Incubate the cells with 2 µM Fura-2 acetoxymethyl ester (Fura-2/AM) in HBSS for 30 minutes at 25-37°C. Fura-2/AM is a membrane-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca²⁺ indicator Fura-2.
-
-
Measurement of Fluorescence:
-
After loading, wash the cells to remove extracellular Fura-2/AM.
-
Place the coverslip in a quartz cuvette containing the buffered salt solution.
-
Use a fluorescence spectrophotometer to measure the fluorescence of Fura-2. Alternately excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is directly proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
Record a stable baseline F340/F380 ratio.
-
Add the desired concentration of this compound (or other test compounds) to the cuvette and continue recording the fluorescence ratio to observe changes in [Ca²⁺]i.
-
To distinguish between intracellular release and extracellular influx, perform experiments in a Ca²⁺-free medium (containing a chelator like EGTA) and then reintroduce extracellular Ca²⁺.
-
-
Calibration:
-
At the end of each experiment, calibrate the Fura-2 signal to obtain absolute [Ca²⁺]i values. This is typically done by permeabilizing the cells with a detergent (e.g., digitonin) in the presence of a high Ca²⁺ concentration (for Rmax) followed by the addition of a Ca²⁺ chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).
-
Signaling Pathways and Experimental Workflows
This compound-Induced Calcium Signaling Pathway
This compound induces a biphasic increase in intracellular calcium. Initially, it triggers the release of calcium from the endoplasmic reticulum (ER) stores. This depletion of ER calcium then activates store-operated calcium channels (SOCs) in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as capacitative calcium entry. Notably, this pathway appears to be independent of inositol trisphosphate (IP₃) generation[1].
Anandamide's Dual Action on Calcium Influx
Anandamide, an endocannabinoid, exhibits a more complex interaction with calcium signaling. It can directly evoke calcium influx in certain cell types, such as trigeminal ganglion neurons[2]. Additionally, it acts as an intracellular messenger that amplifies calcium influx through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, particularly after initial calcium mobilization by other stimuli[4][5].
Experimental Workflow for Calcium Imaging
The following diagram outlines the typical workflow for a calcium imaging experiment designed to test the effects of a compound like this compound.
References
- 1. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anandamide and noxious heat on intracellular calcium concentration in nociceptive drg neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. Effect of oleamide on Ca(2+) signaling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the binding affinities of Linoleamide and Oleamide to cannabinoid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two endogenous fatty acid amides, Linoleamide and Oleamide, to the cannabinoid receptors CB1 and CB2. This objective analysis, supported by experimental data, aims to inform research and development in the fields of pharmacology and drug discovery.
Quantitative Binding Affinity Overview
The binding affinities of this compound and Oleamide for cannabinoid receptors CB1 and CB2 have been investigated in several studies. While quantitative data for Oleamide is available, the binding of this compound is generally characterized as having low or negligible affinity. A summary of the available data is presented below.
| Compound | Receptor | Binding Affinity (Ki) | Source Species | Notes |
| Oleamide | CB1 | 1.14 µM | Rat | Competitively inhibited the binding of the nonselective cannabinoid agonist [³H]CP55,940 to rat whole-brain membranes.[1] |
| CB2 | Very Low Affinity | Human | Only partial displacement of [³H]CP55,940 was observed at concentrations up to 100 µM in human CB2 transfected cells, suggesting a lack of significant binding.[1] | |
| This compound | CB1 | Low/Negligible Affinity | - | Studies have reported that replacing the arachidonyl tail of anandamide with a linoleyl group results in low affinity for the CB1 receptor.[2] Other reports indicate that this compound does not interact appreciably with cannabinoid receptors.[3] |
| CB2 | Low/Negligible Affinity | - | Similar to the CB1 receptor, analogues with a linoleyl tail exhibit low affinity for the CB2 receptor.[2] |
Experimental Methodologies
The binding affinities of these compounds are typically determined using competitive radioligand binding assays. Below is a detailed protocol representative of the methodologies employed in the cited studies.
Radioligand Competition Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound or Oleamide) by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain homogenates or HEK-293 cells transfected with human CB1 or CB2 receptors).
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
2. Assay Components:
-
Radioligand: A tritiated cannabinoid agonist or antagonist with high affinity for the receptor, such as [³H]CP55,940 or [³H]SR141716A.
-
Test Compound: this compound or Oleamide, prepared in a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand to determine the level of non-specific binding of the radioligand.
3. Incubation:
-
The reaction mixture, containing the prepared membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific control), is incubated.
-
Incubation is typically carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cannabinoid Receptor Signaling Pathways
Oleamide has been shown to act as a full agonist at the CB1 receptor.[1] Upon binding, it initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways, and can influence cellular processes like apoptosis.[4]
The interaction of this compound with these pathways is less clear due to its low affinity for the receptors. However, some fatty acid amides have been shown to influence cell signaling through mechanisms that may be independent of direct cannabinoid receptor binding.
Conclusion
The available experimental data indicates that Oleamide is a low-potency agonist at the CB1 receptor and has negligible affinity for the CB2 receptor. In contrast, this compound exhibits low to negligible affinity for both CB1 and CB2 receptors, and as such, its biological effects are less likely to be mediated by direct interaction with these receptors. For researchers in drug development, the differential binding profiles of these two fatty acid amides highlight the structural specificity required for potent cannabinoid receptor activity. Further investigation into the off-target effects and potential indirect mechanisms of action of this compound may be a valuable area of future research.
References
- 1. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The expanding field of cannabimimetic and related lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC-MS/MS Methods for Linoleamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Linoleamide against a commercially available reference standard. Alternative analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are also discussed to provide a holistic overview for researchers selecting the optimal method for their specific needs.
Introduction to this compound and its Analysis
This compound is an endogenous fatty acid amide that plays a role in various physiological processes, including sleep regulation and neuromodulation. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity. This guide outlines a validation approach for an LC-MS/MS method for this compound, benchmarked against a reference standard, and compares its performance with alternative analytical techniques.
Reference Standard
For the validation of any quantitative analytical method, a well-characterized reference standard is essential. A commercially available this compound reference standard with a purity of ≥98% (HPLC) can be procured from suppliers such as Sigma-Aldrich. This standard should be used for the preparation of calibration curves and quality control samples.
I. LC-MS/MS Method Validation for this compound
LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its superior sensitivity, selectivity, and specificity. The validation of an LC-MS/MS method ensures that the developed procedure is reliable, reproducible, and fit for its intended purpose.
Experimental Protocol: LC-MS/MS
A robust LC-MS/MS method for this compound quantification in a biological matrix (e.g., plasma) involves several key steps:
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion [M+H]+ (m/z 282.3) and a specific product ion (e.g., m/z 265.3, corresponding to the loss of NH3) should be monitored.
-
Internal Standard (Deuterated this compound): Monitor the corresponding precursor and product ions.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to achieve maximum signal intensity.
Validation Parameters
The LC-MS/MS method should be validated according to established guidelines (e.g., FDA, EMA) for the following parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (as %CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery across the concentration range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage and handling conditions. |
Workflow Diagram
Caption: Workflow for the validation of an LC-MS/MS method for this compound.
II. Alternative Analytical Methods
While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and disadvantages.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Principle: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum provides structural information for identification and quantification.
Experimental Protocol: GC-MS (General Approach)
-
Extraction: Similar to the LC-MS/MS protocol, involving liquid-liquid or solid-phase extraction.
-
Derivatization: The extracted this compound must be derivatized to a more volatile form, for example, by converting the amide group to a trimethylsilyl (TMS) ether or by hydrolyzing it to the corresponding fatty acid and then esterifying it to a fatty acid methyl ester (FAME).
-
GC Separation: A capillary GC column (e.g., DB-5ms) is used with a temperature gradient to separate the derivatized analyte.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM).
Performance Characteristics:
-
Advantages: High chromatographic resolution, robust and widely available instrumentation.
-
Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability, not suitable for thermally labile compounds.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical technique that utilizes the specific binding between an antibody and its antigen for quantification.
Principle: In a competitive ELISA for this compound, a known amount of labeled this compound would compete with the this compound in the sample for binding to a limited amount of anti-Linoleamide antibody coated on a microplate. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: ELISA (Hypothetical)
-
Coating: Microplate wells are coated with an anti-Linoleamide antibody.
-
Competition: The sample containing this compound and a fixed amount of enzyme-labeled this compound are added to the wells and incubated.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, which produces a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader.
Performance Characteristics:
-
Advantages: High-throughput, relatively low cost per sample, and does not require extensive sample cleanup.
III. Comparison of Analytical Methods
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the quantitative analysis of this compound.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Very High (based on retention time and specific MRM transitions). | High (based on retention time and mass spectrum). | Moderate to High (dependent on antibody specificity). |
| Sensitivity | Very High (typically low ng/mL to pg/mL). | High (typically ng/mL range). | High (can reach pg/mL, but depends on antibody affinity). |
| Throughput | Moderate (typically minutes per sample). | Low to Moderate (longer run times due to temperature programming). | High (can analyze many samples simultaneously on a microplate). |
| Sample Preparation | Relatively simple (protein precipitation or LLE). | More complex (requires a derivatization step). | Minimal (often direct analysis of diluted samples). |
| Instrumentation Cost | High. | Moderate to High. | Low. |
| Cost per Sample | Moderate. | Moderate. | Low. |
| Development Effort | Moderate (method development and validation). | Moderate (method development, derivatization optimization, and validation). | High (requires antibody development and assay optimization). |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method for research and regulated bioanalysis due to its unparalleled sensitivity, specificity, and reliability. The validation of an LC-MS/MS method against a certified reference standard ensures the generation of high-quality, defensible data.
-
GC-MS offers a viable alternative, particularly in laboratories where LC-MS/MS is not available. However, the necessity of a derivatization step adds complexity to the workflow.
-
ELISA is a suitable option for high-throughput screening applications where a large number of samples need to be analyzed cost-effectively. The main limitation is the current lack of commercially available, validated kits for this compound, which necessitates a significant upfront investment in assay development and validation.
For researchers and drug development professionals, a thoroughly validated LC-MS/MS method provides the most robust and reliable approach for the accurate quantification of this compound in biological matrices, facilitating a deeper understanding of its physiological and pathological roles.
Validating the Role of Linoleamide in Sleep Homeostasis: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Sleep Parameters
The following tables summarize quantitative data from studies comparing sleep patterns in FAAH knockout (FAAH -/-) mice with wild-type (WT) littermates. These data highlight the significant impact of increased endogenous fatty acid amides, including linoleamide, on sleep duration and quality.
Table 1: Baseline Sleep-Wake Patterns in FAAH Knockout vs. Wild-Type Mice
| Parameter | FAAH -/- Mice (Mean ± SEM) | Wild-Type (WT) Mice (Mean ± SEM) | Significance (p-value) |
| Total Sleep Time (24h, min) | 805.3 ± 21.4 | 750.1 ± 18.9 | < 0.05 |
| NREM Sleep (24h, min) | 702.1 ± 19.8 | 655.4 ± 17.2 | < 0.05 |
| REM Sleep (24h, min) | 103.2 ± 5.1 | 94.7 ± 4.3 | Not Significant |
| Wakefulness (24h, min) | 634.7 ± 21.4 | 689.9 ± 18.9 | < 0.05 |
| NREM Bout Duration (sec) | 125.6 ± 8.3 | 98.2 ± 6.1 | < 0.01 |
| Number of NREM Bouts | 335 ± 15 | 398 ± 21 | < 0.05 |
| REM Bout Duration (sec) | 85.4 ± 4.2 | 81.9 ± 3.7 | Not Significant |
| Number of REM Bouts | 72 ± 5 | 70 ± 4 | Not Significant |
Data adapted from Huitron-Resendiz et al., Sleep, 2004.[1][2]
Table 2: Sleep Rebound Following 6 Hours of Sleep Deprivation
| Parameter | FAAH -/- Mice (% of Baseline) | Wild-Type (WT) Mice (% of Baseline) | Significance (p-value) |
| NREM Sleep (First 2h post-SD) | 145.8 ± 10.2% | 138.5 ± 9.5% | Not Significant |
| REM Sleep (First 2h post-SD) | 180.3 ± 15.6% | 165.1 ± 12.8% | Not Significant |
| NREM Delta Power (0.5-4Hz) | 160.2 ± 12.1% | 155.4 ± 11.7% | Not Significant |
Data adapted from Huitron-Resendiz et al., Sleep, 2004.[1][2]
Experimental Protocols
A comprehensive understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments.
Generation of FAAH Knockout Mice
FAAH knockout mice are generated using standard gene-targeting techniques. A targeting vector is constructed to replace a portion of the Faah gene, which encodes for FAAH, with a neomycin resistance cassette. This vector is then introduced into embryonic stem (ES) cells. Homologous recombination results in the disruption of the Faah gene. Chimeric mice are generated by injecting the targeted ES cells into blastocysts, and these are subsequently bred to produce heterozygous and homozygous FAAH knockout mice. Genotyping is confirmed by polymerase chain reaction (PCR) analysis of tail DNA.[1]
Surgical Implantation of EEG/EMG Electrodes
For sleep analysis, mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals. Under anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. Two insulated, flexible stainless-steel wires are inserted into the nuchal muscles for EMG recording. The electrode assembly is secured to the skull with dental cement. Mice are allowed a recovery period of at least one week before any recordings are made.
Sleep Recording and Analysis
Following recovery, mice are individually housed in recording chambers and connected to a recording cable that allows for free movement. EEG and EMG signals are continuously recorded for at least 24 hours to establish a baseline. Sleep-wake states (wakefulness, NREM sleep, and REM sleep) are scored in 10-second epochs based on the EEG and EMG characteristics. NREM sleep is characterized by high-amplitude, low-frequency EEG activity and reduced EMG activity. REM sleep is identified by low-amplitude, high-frequency (theta) EEG activity and muscle atonia.
Sleep Deprivation Protocol
To assess sleep homeostasis, mice are subjected to a period of sleep deprivation. This is typically achieved through gentle handling. An experimenter continuously monitors the animals and provides novel objects or gently touches them to prevent them from falling asleep. This method avoids the stress associated with more invasive techniques. Following the sleep deprivation period, recovery sleep is recorded and analyzed to measure the homeostatic response.[1]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for validating its role in sleep homeostasis using knockout models.
References
Unveiling the Potency of Linoleamide and Its Synthetic Analogs: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of N-linoleoylethanolamine (LEA), often referred to as Linoleamide, and its synthetic analogs. This analysis is supported by experimental data to delineate their potential as modulators of key biological pathways.
N-linoleoylethanolamine is an endogenous fatty acid amide that has garnered interest for its biological activities, including its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids like anandamide, which in turn modulates various physiological processes, including inflammation. This guide delves into the in vitro potency of LEA and its synthetic derivatives, providing a comparative framework for their potential therapeutic applications.
Comparative In Vitro Potency of N-Linoleoylethanolamine and Analogs
The primary mechanism of action for N-linoleoylethanolamine and its analogs is the inhibition of the FAAH enzyme. The in vitro potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While extensive comparative data for a wide range of synthetic LEA analogs is still an emerging area of research, existing studies on related N-acylethanolamines provide valuable insights into structure-activity relationships.
For instance, modifications to the acyl chain and the ethanolamine headgroup of N-acylethanolamines have been shown to significantly impact their FAAH inhibitory activity. The following table summarizes the in vitro potency of LEA and provides a basis for comparison with other N-acylethanolamines and synthetic FAAH inhibitors.
| Compound | Target | In Vitro Potency (IC50) | Cell/Enzyme Source |
| N-Linoleoylethanolamine (LEA) | FAAH | Weak inhibitor | Not specified in available sources |
| N-Palmitoylethanolamide (PEA) | FAAH | pI50 ~5 | Rat Brain |
| N-Oleoylethanolamide (OEA) | FAAH | pI50 = 5.33 | Rat Brain |
| URB597 (Synthetic Inhibitor) | FAAH | 4.6 nM | Human FAAH |
| OL-135 (Synthetic Inhibitor) | FAAH | 15 nM | Human FAAH |
Note: pI50 is the negative logarithm of the IC50 value. A higher pI50 value indicates greater potency.
Experimental Protocols
The determination of in vitro potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme and Substrate Preparation: Recombinant human or rat FAAH is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Compound Incubation: The test compounds (N-linoleoylethanolamine and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the FAAH enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells. The plate is then incubated at 37°C for a defined period (e.g., 30 minutes). The fluorescence generated from the cleavage of the substrate by FAAH is measured using a fluorescence plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: The percentage of FAAH inhibition is calculated by comparing the fluorescence in the wells containing the test compounds to the control wells (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Activation Assay
This assay is used to determine the anti-inflammatory effects of the compounds by measuring the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media. The cells are then pre-treated with various concentrations of N-linoleoylethanolamine or its analogs for a specific duration (e.g., 1 hour).
-
Stimulation: After pre-treatment, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
NF-κB Quantification: The activation of NF-κB is assessed using various methods:
-
Western Blot: Nuclear extracts are prepared, and the levels of the p65 subunit of NF-κB are measured by Western blotting.
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is quantified by measuring the reporter gene activity.
-
Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy.
-
-
Data Analysis: The inhibition of NF-κB activation by the test compounds is calculated relative to the stimulated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Bridging the Gap: A Comparative Guide to Linoleamide Quantification Methodologies Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Linoleamide, an endogenous fatty acid amide with significant signaling properties, is crucial for advancing our understanding of its physiological and pathological roles. However, the diversity of analytical methods employed across different laboratories can lead to variability in reported concentrations, hindering direct comparison of research findings. This guide provides a comprehensive cross-validation of common this compound quantification methods, offering a detailed comparison of experimental protocols and performance data to foster standardization and improve inter-laboratory data consistency.
Comparative Analysis of Quantification Methods
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms for this compound quantification. While both offer high sensitivity and selectivity, they differ in their sample preparation requirements and instrumentation. The following tables summarize key quantitative parameters and methodologies from published studies, treating each as a distinct laboratory approach for the purpose of comparison.
Table 1: Comparison of Quantitative Performance for this compound Quantification
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS) | Method 3 (GC-MS) |
| Limit of Detection (LOD) | Not Reported | Not Reported | 100 fmol[1] |
| Lower Limit of Quantification (LLOQ) | 100 pg/ml[2] | 0.6 ng/mL[1][3] | Not Reported |
| Linearity Range | Up to 100 ng/ml[2] | Not specified | Not specified |
| Recovery Rate | Not specified for this compound | 98.5% to 102.2% (for OEA)[1][3] | Not specified |
| Intra-day Precision (%RSD) | <15%[1][3] | <15%[1][3] | Not specified |
| Inter-day Precision (%RSD) | <15%[1][3] | <15%[1][3] | Not specified |
| Internal Standard | d4-AEA[2] | Not specified | Deuterium-labeled analogs[4] |
Table 2: Overview of Sample Preparation and Analytical Conditions
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS) | Method 3 (GC-MS) |
| Extraction Method | Hybrid solid phase extraction-precipitation[2] | Acetonitrile precipitation[1][5] | Chloroform/methanol extraction followed by SPE or TLC[1][4] |
| Chromatography Column | Not specified | C18 reverse-phase[1][5] | Not specified |
| Mobile Phase | Not specified | Gradient mobile phase[1][5] | Not applicable |
| Ionization Mode | Positive electrospray ionization[2][4] | Positive electrospray ionization[1][5] | Electron ionization (after derivatization)[1] |
| Derivatization | Not required | Not required | Required (e.g., silylation)[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across laboratories. Below are generalized protocols based on the reviewed literature.
Method 1: LC-MS/MS based on Hybrid SPE-Precipitation
This method offers a streamlined approach to sample cleanup.
-
Sample Preparation: Human biological samples are subjected to a hybrid solid phase extraction-precipitation technology.
-
Internal Standard: d4-Anandamide (AEA) is used as the internal standard.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is employed for separation.
-
Detection: Mass spectrometry (MS) is used for detection and quantification.[2]
Method 2: LC-MS with Acetonitrile Precipitation
A common and relatively simple extraction method.
-
Sample Extraction: Analytes are extracted from rodent brain tissue using acetonitrile without further sample clean up.[1][5]
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient mobile phase.[1][5]
-
Detection: Detection is performed using electrospray ionization in positive selected ion monitoring mode on a single quadrupole mass spectrometer.[1][5]
Method 3: GC-MS with Solvent Extraction and Derivatization
A traditional method that requires chemical modification of the analyte.
-
Lipid Extraction: Lipids are extracted from biological matrices using a chloroform/methanol solvent mixture. This is often followed by sample clean-up using solid phase extraction (SPE) or thin-layer chromatography (TLC).[1][4]
-
Derivatization: this compound and other N-acylethanolamines are derivatized (e.g., trimethylsilyl ether derivatives) to increase volatility for GC analysis.[6]
-
Chromatography and Detection: The derivatized analytes are then separated and quantified by GC-MS.[1]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for this compound quantification using LC-MS/MS, a widely adopted technique due to its high sensitivity and specificity without the need for derivatization.
Caption: General workflow for this compound quantification by LC-MS/MS.
This guide highlights the critical need for standardized protocols in this compound quantification. While different methods can achieve reliable results, variations in sample preparation and analytical conditions can introduce systematic bias. By presenting these methods side-by-side, we aim to provide researchers with the necessary information to select the most appropriate method for their studies and to facilitate more accurate comparisons of data across different laboratories. For robust cross-laboratory validation, it is recommended to use certified reference materials and to participate in round-robin or proficiency testing schemes when available.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linoleamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of linoleamide.
While some fatty acid amides are considered to have low toxicity, this compound has demonstrated toxicity in cell-based assays.[1] In the absence of a definitive hazard classification from regulatory bodies, a cautious approach is warranted. Therefore, this compound waste should be treated as potentially hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible. In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as chemical waste.
Operational Disposal Plan
The proper disposal of linole-amide involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility. Adherence to these procedures will minimize risks to personnel and the environment.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, absorbent paper).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.
Storage of this compound Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Disposal Procedures
Disposal of this compound waste must be conducted through your institution's EHS office or a licensed chemical waste disposal company.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your EHS office to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is essential for regulatory compliance.
-
Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves incineration.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Follow institutional and local regulations | General Laboratory Safety Guidelines |
| Container Labeling | "Hazardous Waste," "this compound," concentration, quantity | General Laboratory Safety Guidelines |
| Storage Location | Designated Satellite Accumulation Area (SAA) | General Laboratory Safety Guidelines |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
